1-(4-Bromobenzyl)-2-imidazolidinone
Description
Structure
3D Structure
Properties
CAS No. |
59023-06-2 |
|---|---|
Molecular Formula |
C10H11BrN2O |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]imidazolidin-2-one |
InChI |
InChI=1S/C10H11BrN2O/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-4H,5-7H2,(H,12,14) |
InChI Key |
WRXZUWLGKCULFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
Solubility Profile of 1-(4-Bromobenzyl)-2-imidazolidinone: A Strategic Technical Guide
The following technical guide details the strategic solubility profiling of 1-(4-Bromobenzyl)-2-imidazolidinone (CAS 59023-06-2). This document is structured to serve as a foundational protocol for researchers and process chemists, synthesizing structural analysis with rigorous experimental methodology.
Executive Summary
The solubility profile of This compound is a critical parameter in the optimization of its synthesis, purification (recrystallization), and formulation. As a specialized intermediate containing both a polar cyclic urea moiety and a hydrophobic bromobenzyl tail, its dissolution behavior is governed by a delicate balance of dipole-dipole interactions and van der Waals forces.
This guide provides a comprehensive framework for determining, modeling, and applying the solubility data of this compound in organic solvents.[1] It moves beyond static data points to establish a predictive and experimental protocol for precise solubility determination.
Physicochemical Context & Structural Analysis
To predict solubility behavior before empirical testing, we must analyze the Structure-Property Relationships (SPR).
Molecular Architecture
-
Core Scaffold : 2-Imidazolidinone (cyclic urea).
-
Effect: High polarity, potential for hydrogen bonding (H-bond acceptor at carbonyl, H-bond donor at N-H).
-
-
Substituent : 4-Bromobenzyl group attached to N1.
-
Effect: Increases lipophilicity (logP), reduces water solubility compared to the parent imidazolidinone, and introduces π-π stacking potential.
-
-
Halogen : Bromine at the para position.
-
Effect: Increases molecular weight and density; enhances polarizability but generally decreases solubility in polar protic solvents compared to the non-brominated analog.
-
Predicted Solubility Ranking
Based on the "like dissolves like" principle and Hansen Solubility Parameters (HSP), the expected solubility hierarchy is:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High | Strong dipole-dipole interactions with the urea carbonyl; disruption of crystal lattice. |
| Polar Protic | Methanol, Ethanol | Moderate | H-bonding with the urea oxygen; solubility likely increases significantly with temperature (ideal for recrystallization). |
| Chlorinated | Dichloromethane, Chloroform | Moderate-High | Good interaction with the aromatic system and polarizability of the bromine. |
| Ethers/Esters | THF, Ethyl Acetate | Moderate | Dipole interactions; useful for extraction but may require heating for high loading. |
| Non-Polar | Hexane, Heptane | Low | Lack of polar interactions; dominant hydrophobic effect of the crystal lattice. |
| Aqueous | Water | Very Low | Hydrophobic benzyl group overrides the hydrophilic urea head. |
Experimental Methodology: Determination Protocol
Precise solubility data is generated using the Isothermal Saturation Shake-Flask Method , coupled with gravimetric or HPLC analysis.
Materials & Apparatus
-
Solute : this compound (Purity >99%).
-
Solvents : HPLC grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, etc.).
-
Equipment : Constant temperature shaker bath (±0.05 K), Analytical balance (±0.0001 g), Syringe filters (0.22 µm PTFE).
Step-by-Step Workflow
This protocol ensures thermodynamic equilibrium is reached and artifacts are minimized.
Figure 1: Workflow for the isothermal determination of solubility.
-
Preparation : Add excess this compound to 10 mL of solvent in a glass vial.
-
Equilibration : Place vials in a shaker bath at the target temperature (e.g., 298.15 K). Shake at 150 rpm for 48 hours.
-
Settling : Stop agitation and allow the suspension to settle for 4 hours at the same temperature to prevent micro-precipitation.
-
Sampling : Withdraw the supernatant using a pre-warmed syringe and filter immediately through a 0.22 µm PTFE filter.
-
Quantification :
-
Gravimetric: Evaporate a known mass of supernatant and weigh the residue.
-
HPLC: Dilute the supernatant and analyze against a calibration curve (Recommended for low-solubility solvents).
-
Thermodynamic Modeling Framework
To extrapolate data and understand the dissolution mechanism, experimental points must be fitted to thermodynamic models.
Modified Apelblat Equation
The Apelblat model is the industry standard for correlating solubility (
- : Mole fraction solubility.[2]
- : Absolute temperature (K).[3][4]
- : Empirical model parameters determined by regression analysis.
van't Hoff Analysis
This model determines the thermodynamic driving forces: Enthalpy (
-
Interpretation :
-
If
: The dissolution is endothermic (solubility increases with T). -
If
: The dissolution is exothermic (solubility decreases with T). -
For this compound, dissolution is expected to be endothermic in most organic solvents, driven by the energy required to break the crystal lattice.
-
Logical Analysis Workflow
The following diagram illustrates how to interpret the generated data.
Figure 2: Decision logic for applying thermodynamic parameters to process design.
Strategic Applications in Drug Development
Recrystallization Solvent Design
The ideal recrystallization solvent for this compound should exhibit a steep solubility curve (large positive coefficient
-
Recommendation : Investigate Ethanol or Isopropanol .
-
Why? The polar urea head allows solubility at boiling, while the hydrophobic tail limits solubility at room temperature, maximizing recovery yield.
-
Reaction Solvent Selection
For nucleophilic substitutions or coupling reactions involving this intermediate:
-
Recommendation : DMF or Acetonitrile .
-
Why? High solubility ensures homogeneous kinetics. Aprotic nature prevents interference with nucleophiles.
-
Purification via Anti-Solvent Precipitation
-
Strategy : Dissolve the crude intermediate in a minimum volume of DMF (good solvent), then slowly add Water (anti-solvent).
-
Mechanism: The hydrophobic bromobenzyl group will drive precipitation as the solvent polarity increases, leaving polar impurities in the mother liquor.
-
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link
-
Jouyban, A. (2008). Review of the pharmaceutical solubility studies on drug-cyclodextrin complexes. Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 32-58. Link
-
Shakeel, F., et al. (2015). Solubility and thermodynamic analysis of an anticancer drug (lapatinib) in different mono solvents at different temperatures. Journal of Molecular Liquids, 209, 676-681. Link
-
Sigma-Aldrich. (2024). 1-(4-Bromobenzyl)imidazolidin-2-one Product Specification. Link
Sources
Thermodynamic Stability of N-Substituted Imidazolidinone Derivatives
Executive Summary
N-substituted imidazolidinones serve as critical scaffolds in two distinct but overlapping domains: as high-performance organocatalysts (e.g., MacMillan catalysts) and as pharmacophores in medicinal chemistry (e.g., cyclic urea derivatives).[1] Their utility is governed by a delicate balance between thermodynamic stability (the equilibrium favorability of the ring system) and kinetic inertness (resistance to hydrolysis and oxidation).
This guide provides a rigorous technical analysis of the factors dictating this stability. It moves beyond generic descriptions to offer quantitative insights into substituent effects, computational prediction workflows, and validated experimental protocols for assessing shelf-life and turnover numbers (TON).[1]
Structural Dynamics & Thermodynamic Principles
The stability of the imidazolidinone ring is not binary; it is a spectrum defined by the competition between ring strain, amide resonance, and steric shielding. We must distinguish between the two primary isomers: imidazolidin-4-ones (common in organocatalysis) and imidazolidin-2-ones (cyclic ureas).[1]
The Equilibrium of Formation
Thermodynamically, imidazolidinones are often formed via the condensation of a 1,2-diamine with a carbonyl compound. This reaction is reversible.[2] The equilibrium constant (
Key Thermodynamic Drivers:
-
Entropy: Formation is entropically disfavored (2 molecules
2 molecules, but constrained ring).[1] -
Enthalpy: Driven by the formation of the aminal/amidal C-N bonds.
-
Substituent Effect: Bulky groups on the nitrogen (N-substitution) or the C2 position significantly shift
.
Table 1: Thermodynamic Parameters of Formation (Representative Data) Data derived from equilibrium studies of diamine-aldehyde condensations.
| Derivative Type | Carbonyl Source | N-Substituent | Stability Interpretation | ||
| Unsubstituted | Isobutyraldehyde | H | ~2240 | -4.6 | Highly Stable |
| N,N'-Dimethyl | Isobutyraldehyde | Methyl | ~800 | -4.0 | Moderate Stability |
| N,N'-Diethyl | Isobutyraldehyde | Ethyl | ~65 | -2.5 | Lower Stability (Steric Strain) |
| Gem-Dimethyl | Acetone | H | ~1.5 | -0.25 | Marginally Stable (Reversible) |
Note: Positive correlation exists between N-substituent bulk and ring strain, often lowering
Hydrolysis Mechanism (The Degradation Pathway)
The primary degradation pathway is acid-catalyzed hydrolysis. For organocatalysts, this is the "off-cycle" death of the catalyst. For drugs, it is a clearance mechanism.[1]
Figure 1: Acid-catalyzed hydrolysis pathway.[1] The formation of the tetrahedral intermediate is sterically sensitive.
Computational Prediction Workflow (In Silico)
Before synthesis, thermodynamic stability should be assessed using Density Functional Theory (DFT).[1] This protocol validates whether a proposed N-substituent will render the ring too labile.
Protocol: Conformational Stability Screening
Objective: Calculate the Gibbs Free Energy of Hydrolysis (
-
Software Setup: Gaussian 16 or ORCA.
-
Level of Theory:
-
Workflow Steps:
-
Step A (Reactants): Optimize geometry of the N-substituted imidazolidinone. Perform frequency calculation to ensure no imaginary frequencies (Ground State).
-
Step B (Products): Optimize geometries of the corresponding diamine and carbonyl.
-
Step C (Transition State): Locate the Transition State (TS) for water attack on the iminium/aminal carbon. Verify one imaginary frequency corresponding to C-O bond formation.
-
-
Calculation:
[1]-
If
kcal/mol, the compound is thermodynamically unstable and will spontaneously hydrolyze.[1] -
If
kcal/mol, the compound is kinetically stable at room temperature despite thermodynamic potential.
-
Experimental Validation Protocols
Trustworthy data requires self-validating experimental systems.[1] The following protocols are designed to assess kinetic stability under stress.
Accelerated Degradation Assay (HPLC-Based)
Purpose: Determine the half-life (
Reagents:
-
Buffer A: pH 1.2 (0.1 N HCl) - Mimics gastric/acidic catalysis conditions.[1]
-
Buffer B: pH 7.4 (Phosphate) - Physiological/Neutral conditions.[1]
-
Internal Standard: Benzophenone (inert).[1]
Methodology:
-
Preparation: Dissolve the N-substituted imidazolidinone (1 mM) in Acetonitrile/Buffer (10:90 v/v).
-
Incubation: Thermostat at 40°C (Stress) and 25°C (Control).
-
Sampling: Inject 10 µL into HPLC-UV/MS at
hours. -
Analysis: Monitor the disappearance of the parent peak and appearance of the carbonyl hydrolysis product.
-
Data Processing: Plot
vs. time. The slope yields .[1]
Visualization of Experimental Logic:
Figure 2: Workflow for validating kinetic stability.[1]
NMR Kinetic Analysis (Deuterium Exchange)
For rapid hydrolysis (where HPLC is too slow), in situ NMR is superior.[1]
-
Dissolve derivative in
or mixtures. -
Acquire
NMR spectra every 5 minutes. -
Track the integration of the aminal proton (typically
4.0–5.0 ppm) vs. the aldehyde proton ( 9.0–10.0 ppm). -
Self-Validation: The sum of the integrals of the reactant and product must remain constant relative to an internal standard (e.g., Trimethoxybenzene).
Case Study: MacMillan Catalysts vs. Drug Scaffolds
Organocatalysis (Imidazolidin-4-ones)
In the MacMillan organocatalytic cycle, the imidazolidinone reacts with an
-
Stability Requirement: The ring must survive the acidic conditions (TFA/HCl cocatalysts) required to generate the iminium.
-
Substituent Strategy: Bulky groups at C2 (e.g., t-butyl) and N3 (e.g., benzyl) are used not just for stereocontrol, but to kinetically retard the irreversible hydrolysis of the ring while allowing the reversible hydrolysis of the iminium intermediate.
-
Failure Mode: N-dealkylation or ring opening to the amino acid amide.
Medicinal Chemistry (Imidazolidin-2-ones)
Cyclic ureas are significantly more stable than 4-ones due to the resonance stabilization of the urea moiety.[1]
-
Stability Requirement: Metabolic stability (CYP450 resistance).[1]
-
Substituent Strategy: N-substitution with electron-withdrawing groups can reduce the nucleophilicity of the urea oxygen, preventing glucuronidation, but may increase susceptibility to hydrolytic ring opening if the ring strain is too high.
References
-
Hine, J., & Narducy, K. W. (1973).[1] Imines, Imidazolidines, and Imidazolidinium Ions from the Reactions of Ethylenediamine Derivatives with Isobutyraldehyde and Acetone. Journal of the American Chemical Society.[2][3] Link[1]
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000).[1] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society.[2][3] Link[1]
-
Bundgaard, H., & Buur, A. (1987).[1] Prodrugs as drug delivery systems. 65. Hydrolysis kinetics of various cyclic urea derivatives and other potential prodrugs of primary amines. International Journal of Pharmaceutics. Link[1]
-
Lelais, G., & MacMillan, D. W. (2006).[1] Modern Strategies in Organic Catalysis: The Advent of Enamine and Iminium Activation. Aldrichimica Acta. Link
-
Akdag, A., McKee, M. L., & Worley, S. D. (2006).[1][4] Mechanism of formation of biocidal imidazolidin-4-one derivatives: an Ab initio density-functional theory study. Journal of Physical Chemistry A. Link[1]
Sources
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. Mechanism of formation of biocidal imidazolidin-4-one derivatives: an Ab initio density-functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of 1-(4-Bromobenzyl)-2-imidazolidinone in medicinal chemistry
This in-depth technical guide examines 1-(4-Bromobenzyl)-2-imidazolidinone (CAS: 59023-06-2), a versatile heterocyclic scaffold in medicinal chemistry. It details the compound's synthesis, strategic functionalization, and application as a privileged structure for drug discovery.
Executive Summary
This compound represents a high-value intermediate in the synthesis of bioactive small molecules. Its core structure—a cyclic urea (imidazolidin-2-one)—serves as a robust, polar pharmacophore capable of hydrogen bonding, while the 4-bromobenzyl moiety provides a critical handle for structural diversification via palladium-catalyzed cross-coupling reactions. This dual functionality makes it an ideal scaffold for fragment-based drug discovery (FBDD) and the development of focused libraries targeting G-protein coupled receptors (GPCRs), enzymes (e.g., proteases, phosphodiesterases), and ion channels.
Chemical Profile & Structural Logic
Physicochemical Properties
The imidazolidin-2-one ring is a bioisostere of cyclic amides and ureas, offering distinct solubility and metabolic stability profiles.
| Property | Value / Characteristic | Relevance in MedChem |
| CAS Number | 59023-06-2 | Unique Identifier |
| Molecular Formula | C₁₀H₁₁BrN₂O | Core Composition |
| Molecular Weight | 255.11 g/mol | Fragment-like (Rule of 3 compliant) |
| H-Bond Donors | 1 (N3-H) | Critical for active site interaction |
| H-Bond Acceptors | 1 (C=O) | Directional H-bonding capability |
| Lipophilicity (cLogP) | ~2.0 - 2.5 | Optimal for membrane permeability |
| Electronic Character | Electron-rich Urea | Stable to hydrolysis; modifiable N-H |
The "Privileged" Scaffold
The imidazolidin-2-one ring is classified as a privileged structure because it can serve as a ligand for diverse biological targets. The 4-bromobenzyl group acts as a "lipophilic anchor," often occupying hydrophobic pockets (e.g., S1/S2 pockets in proteases) or serving as a rigid linker to extend the pharmacophore into solvent-exposed regions.
Synthetic Pathways[2][3][4][5]
The synthesis of this compound is typically achieved through two primary routes: Direct Alkylation (convergent) and Cyclization (linear).
Route A: Direct N-Alkylation (Preferred)
This convergent approach involves the nucleophilic substitution of 2-imidazolidinone (ethylene urea) with 4-bromobenzyl bromide .
-
Mechanism: Sɴ2 Nucleophilic Substitution.
-
Reagents: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).
-
Solvent: DMF or Acetonitrile (polar aprotic).
-
Key Consideration: Control of stoichiometry is critical to prevent N,N'-dialkylation (formation of the symmetric byproduct). Using a slight excess of the urea (1.2–1.5 eq) favors the mono-alkylated product.
Route B: De Novo Cyclization
This linear approach constructs the ring from an acyclic precursor.
-
Precursor: N-(4-Bromobenzyl)ethylenediamine.
-
Cyclizing Agent: Urea (high temp), Phosgene (or triphosgene), or Carbonyl Diimidazole (CDI).
-
Utility: Useful when the N-alkylated diamine is more accessible or when specific isotopic labeling is required on the carbonyl carbon.
Comparative Analysis
| Feature | Route A (Alkylation) | Route B (Cyclization) |
| Step Count | 1 Step (Convergent) | 2+ Steps (Linear) |
| Atom Economy | High | Moderate (Loss of leaving groups) |
| Regiocontrol | Challenge: Mono- vs. Di-alkylation | High: Defined by diamine structure |
| Scalability | Excellent (Industrial standard) | Good (Avoids phosgene if using Urea) |
Experimental Protocol: Direct Alkylation
Objective: Synthesis of this compound via mono-alkylation of 2-imidazolidinone.
Reagents:
-
2-Imidazolidinone (1.5 eq)
-
4-Bromobenzyl bromide (1.0 eq)[1]
-
Sodium Hydride (60% in oil, 1.2 eq)
-
Anhydrous DMF (0.5 M concentration)
Procedure:
-
Activation: In a flame-dried round-bottom flask under inert atmosphere (N₂/Ar), dissolve 2-imidazolidinone (1.5 eq) in anhydrous DMF. Cool to 0°C.[1]
-
Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 1 hour to ensure complete formation of the sodium salt.
-
Alkylation: Cool the mixture back to 0°C. Add 4-bromobenzyl bromide (1.0 eq) dropwise as a solution in minimal DMF.
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (SiO₂; 5% MeOH in DCM) or LC-MS.
-
Work-up: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue via flash column chromatography (Gradient: 0–5% MeOH in DCM) to isolate the mono-alkylated product as a white solid.
Validation Criteria:
-
¹H NMR (DMSO-d₆): Look for the diagnostic benzylic singlet (~4.3 ppm), the AA'BB' aromatic system (~7.2–7.5 ppm), and the ethylene bridge multiplets (~3.2–3.5 ppm).
-
MS (ESI): [M+H]⁺ peak at m/z ~255/257 (1:1 isotopic pattern for Br).
Strategic Functionalization (Divergent Synthesis)
The true value of this scaffold lies in its ability to serve as a branching point for library synthesis.
Pathway 1: N3-Functionalization (Electrophile Diversity)
The remaining free amine (N3) is nucleophilic.
-
Reaction: Alkylation (R-X, Base), Acylation (R-COCl), or Sulfonylation (R-SO₂Cl).
-
Outcome: Creates a "Left-Hand Side" (LHS) diversity vector.
-
Application: Tuning physicochemical properties (logP, pKa) and probing steric constraints in the binding pocket.
Pathway 2: C-C Bond Formation (Aryl Coupling)
The aryl bromide is a classic handle for Palladium-catalyzed cross-coupling.
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
-
Buchwald-Hartwig: Amination to introduce aniline/amine derivatives.
-
Sonogashira: Introduction of alkyne linkers.
-
Outcome: Extensions of the "Right-Hand Side" (RHS) to access deep hydrophobic pockets or secondary binding sites.
Visualization of Synthetic Logic
Caption: Divergent synthesis workflow illustrating the transformation of the core scaffold into diverse chemical libraries via orthogonal functionalization.
Medicinal Chemistry Applications
Target Classes
-
GPCR Ligands: The N-benzylimidazolidinone motif mimics the N-benzylpiperazine pharmacophore found in many 5-HT (Serotonin) and Dopamine receptor ligands. The carbonyl oxygen can accept H-bonds from serine/threonine residues in the receptor transmembrane domain.
-
Protease Inhibitors: The cyclic urea serves as a rigid spacer, positioning the benzyl group into the S1 specificity pocket. The bromine atom can be replaced (via coupling) with heteroaromatics to interact with distal residues (S2/S3).
-
PDE4 Inhibitors: Imidazolidinones are explored as replacements for the catechol ether moiety in Rolipram-type inhibitors, offering improved metabolic stability.
Structure-Activity Relationship (SAR) Insights
-
Linker Length: The methylene linker (benzyl) is optimal for allowing the phenyl ring to rotate and fit into hydrophobic clefts. Extending to ethylene often reduces potency due to entropic penalties.
-
Ring Size: The 5-membered imidazolidinone is often preferred over the 6-membered pyrimidinone due to its planarity and specific bond vectors, which align well with peptide backbones.
References
-
Imidazolidinone Synthesis & Reactivity
-
Synthesis of Imidazolidin-2-ones via Base-Catalyzed Intramolecular Hydroamidation. (2019).[2] Journal of Organic Chemistry.
-
-
General Protocol for Cyclic Urea Alkylation
-
Optimization of N-Alkylation of 2-Imidazolidinone. (Standard Protocol Reference). BenchChem Technical Data.
-
-
Medicinal Chemistry Context
-
Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (2011).[3] Heterocycles.
-
-
Compound Data
-
This compound (CAS 59023-06-2). PubChem Compound Summary.
-
Sources
Navigating the Safety Landscape of 1-(4-Bromobenzyl)-2-imidazolidinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and Its Context
1-(4-Bromobenzyl)-2-imidazolidinone is a heterocyclic organic compound that holds potential interest for researchers in medicinal chemistry and drug development. Its structure, featuring a bromobenzyl group attached to an imidazolidinone core, makes it a candidate for various synthetic transformations and a potential scaffold for biologically active molecules. As with any novel or specialized chemical, a thorough understanding of its hazard profile is paramount to ensure the safety of laboratory personnel and the integrity of research.
This guide provides an in-depth analysis of the safety data and hazard identification for this compound. In the absence of a publicly available, verified Safety Data Sheet (SDS) for this specific compound (CAS No. 59023-06-2)[1], this guide will leverage the safety information for the closely related structural analog, 1-(4-Bromophenyl)imidazolidin-2-one (CAS No. 530081-14-2). The structural similarity between these compounds allows for a reasonably predictive hazard assessment. However, it is crucial for the user to recognize this extrapolation and to handle this compound with the utmost caution, treating it as a substance with a potentially uncharacterized hazard profile.
PART 1: Hazard Identification and Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on the data for its structural analog, this compound is anticipated to fall under the following GHS classifications.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Data extrapolated from the Safety Data Sheet for 1-(4-Bromophenyl)imidazolidin-2-one.
The Causality Behind the Classifications:
-
Acute Oral Toxicity (Category 4): The "Harmful if swallowed" classification suggests that ingestion of a significant amount of the substance could lead to adverse health effects.[2][3] The brominated aromatic ring and the cyclic urea moiety may contribute to metabolic pathways that produce toxic byproducts.
-
Skin and Eye Irritation (Category 2 & 2A): The chemical structure suggests it may act as an irritant upon direct contact with skin and eyes.[3] Prolonged or repeated exposure could lead to inflammation, redness, and discomfort.
-
Respiratory Tract Irritation (Category 3): Inhalation of dust or aerosols may irritate the respiratory system, leading to coughing and discomfort.[3] This is a common hazard for fine organic solids.
Hazard Identification Workflow
The following diagram illustrates the logical flow of identifying the potential hazards associated with a chemical substance like this compound.
Caption: Workflow for Hazard Identification of this compound.
PART 2: Safe Handling and Storage Protocols
Adherence to strict safety protocols is non-negotiable when working with this compound. The following procedures are designed to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[4] | Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation. |
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.[4]
-
Don all required PPE.
-
-
Weighing and Transfer:
-
Conduct all manipulations of the solid compound within a chemical fume hood to contain any dust.
-
Use a spatula for transfers to minimize the generation of airborne particles.
-
Close the container tightly after use.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Handle solutions in closed or covered containers.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all work surfaces.
-
Properly dispose of contaminated consumables in a designated waste container.
-
Storage Requirements
-
Container: Keep the compound in a tightly sealed, properly labeled container.
-
Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Segregation: Store separately from food and drink.
Safe Handling and Storage Workflow
This diagram outlines the key steps for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling and Storage.
PART 3: Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from spreading.
-
Clean-up:
-
Wearing appropriate PPE, carefully sweep up the solid material and place it in a sealed container for disposal.
-
Avoid generating dust.
-
Wash the spill area thoroughly with soap and water.
-
Emergency Response Decision Tree
The following diagram provides a decision-making framework for responding to an emergency involving this compound.
Caption: Emergency Response Decision Tree.
Conclusion: A Commitment to Safety
While this compound presents opportunities in research and development, its safe handling is of the utmost importance. This guide, by providing a detailed (though extrapolated) hazard analysis and clear safety protocols, aims to empower researchers to work with this compound in a manner that prioritizes their well-being. Always remember that the absence of comprehensive safety data for a specific chemical necessitates a higher degree of caution. Treat this compound with the respect it deserves, and always adhere to the principles of good laboratory practice.
References
-
IWS BIO BR. Safety Data Sheet. [Link]
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 1-(2-Bromobenzyl)-1H-imidazole-5-carboxylicacid. [Link]
-
SPA CAPS. Safety Data Sheet. [Link]
-
University of York Department of Biology. First aid guidance. [Link]
-
GOV.UK. Incident management: brominated flame retardants. [Link]
-
Wikipedia. 2-Imidazolidinone. [Link]
-
Carl ROTH. Safety Data Sheet for 1,3-Dimethyl-2-imidazolidinone. [Link]
-
American Heart Association. Part 8: First Aid. [Link]
-
UPM. FIRST AID – II. [Link]
-
UCLM. First Aid. [Link]
-
EBSCO. First aid | Health and Medicine | Research Starters. [Link]
-
DrugFuture. RTECS NUMBER-DG4449188-Chemical Toxicity Database. [Link]
-
ToxicoDB. [Link]
Sources
The 1-(4-Bromobenzyl)-2-imidazolidinone Scaffold: A Versatile Pharmacophore in Drug Discovery
Topic: Potential Biological Activities of 1-(4-Bromobenzyl)-2-imidazolidinone Scaffolds Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Summary
The This compound scaffold represents a privileged structural motif in medicinal chemistry, bridging the gap between simple cyclic ureas and complex heterocyclic pharmacophores. While often utilized as a high-value synthetic intermediate, this specific architecture combines a polar, hydrogen-bonding core (2-imidazolidinone) with a lipophilic, halogenated anchor (4-bromobenzyl). This guide analyzes the biological potential of this scaffold, focusing on its utility as a bioisostere for peptide bonds and its proven efficacy in oncology, antimicrobial research, and neuropharmacology.
Chemical Architecture & Pharmacophoric Properties[1][2][3]
To understand the biological activity, one must first deconstruct the molecular architecture. The scaffold functions through two distinct domains:
-
The Polar Core (2-Imidazolidinone): A cyclic urea acting as a conformational constraint. It mimics the cis-peptide bond, making it an excellent peptidomimetic template. It serves as a hydrogen bond donor (N3-H) and acceptor (C=O).
-
The Lipophilic Anchor (4-Bromobenzyl): The 4-bromo substituent provides a "halogen handle."
-
Halogen Bonding: The bromine atom can participate in halogen bonding (σ-hole interactions) with carbonyl backbone oxygens or aromatic residues in target proteins.
-
Metabolic Stability: The para-bromo substitution blocks metabolic oxidation at the vulnerable benzyl position, extending half-life (t1/2).
-
Table 1: Physicochemical Profile of the Core Scaffold
| Property | Value (Approx.) | Relevance to Drug Design |
| Molecular Weight | ~255.11 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |
| LogP (Lipophilicity) | ~2.1 - 2.5 | Ideal range for membrane permeability and BBB penetration. |
| H-Bond Donors | 1 (N3-H) | Critical for active site recognition. |
| H-Bond Acceptors | 1 (C=O) | Backbone interaction mimicry. |
| Rotatable Bonds | 2 | Limited flexibility reduces entropic penalty upon binding. |
Key Pharmacological Domains
Oncology: Tubulin and Bcl-2 Inhibition
Research indicates that N-benzyl imidazolidinones function as potent anticancer agents. The 4-bromobenzyl group is particularly effective in occupying hydrophobic pockets within the colchicine-binding site of tubulin.
-
Mechanism: The scaffold disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest.
-
Bcl-2 Targeting: Derivatives of imidazolidine-2,4-dione (closely related to the 2-imidazolidinone core) have shown efficacy in inhibiting anti-apoptotic Bcl-2 proteins, inducing apoptosis in resistant cancer lines like MCF-7 and K562 [1].
Antimicrobial and Antiparasitic Activity
The scaffold has demonstrated significant utility in infectious disease.
-
Schistosomicidal Activity: N-benzyl imidazolidinones have been validated as active agents against Schistosoma mansoni. The lipophilic benzyl tail aids in penetrating the parasite's tegument, causing motility loss and mortality [2].
-
Antibacterial Action: Schiff base derivatives of the imidazolidinone core exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis or membrane integrity [3].
CNS Activity: Neuroprotection
The structural similarity to Levetiracetam (a pyrrolidone) suggests potential in CNS disorders. N-benzyl modifications modulate affinity for the SV2A protein (synaptic vesicle protein 2A) and Acetylcholinesterase (AChE), offering pathways for Alzheimer’s disease therapeutics [4].
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the SAR logic for optimizing the this compound scaffold.
Caption: SAR map highlighting the modularity of the scaffold. The 4-Br position is critical for both binding affinity and synthetic expansion.
Experimental Protocols
Synthesis Workflow: "One-Pot" Cyclization
To access this scaffold efficiently, a urea-based cyclization strategy is recommended over diamine phosgenation due to safety and yield profiles.
Protocol:
-
Reactants: Mix N-(4-bromobenzyl)ethylenediamine (1.0 eq) with Urea (1.2 eq) or Diethyl carbonate.
-
Conditions: Heat to 140°C–160°C (solvent-free or in high-boiling solvent like diphenyl ether).
-
Catalysis: Use ZnO or CaO (heterogeneous catalysts) to drive ammonia evolution.
-
Purification: Recrystallize from Ethanol/Water (8:2).
Biological Validation: In Vitro Cytotoxicity Assay (MTT)
This protocol validates the anticancer potential of the scaffold against cell lines (e.g., MCF-7, HeLa).
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO.
Step-by-Step Methodology:
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Add the test compound (dissolved in DMSO) at graded concentrations (0.1 µM – 100 µM). Include a Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).
-
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Self-Validation Check:
-
If Vehicle Control absorbance < 0.5: Cells were unhealthy; discard run.
-
*If Standard Deviation > 15%: * Pipetting error; repeat.
Experimental Workflow Diagram
Caption: Integrated workflow from chemical synthesis to biological validation.
References
-
Hao, F., et al. (2015). "Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors." Bioorganic & Medicinal Chemistry. Link
-
Vimieiro, A. C., et al. (2013). "Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents." Memórias do Instituto Oswaldo Cruz. Link
-
Shakir, T. H. (2020). "Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N-Benzyl Isatin Derivatives." Systematic Reviews in Pharmacy. Link
-
Luo, Z., et al. (2023). "Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease."[1] Bioorganic & Medicinal Chemistry. Link
-
BenchChem. (n.d.). "this compound Structure and Properties." BenchChem Database. Link
Sources
Methodological & Application
Step-by-step synthesis of 1-(4-Bromobenzyl)-2-imidazolidinone from imidazolidin-2-one
Abstract & Scope
This technical guide details the selective
The resulting intermediate is a critical scaffold in medicinal chemistry, serving as a precursor for chiral auxiliaries, MDM2 inhibitors, and various peptidomimetics.
Retrosynthetic Analysis & Mechanism
The Selectivity Challenge
The core challenge in this synthesis is the "Mono-vs-Bis" competition. Imidazolidin-2-one contains two equivalent nucleophilic nitrogen atoms (
-
Step 1: Deprotonation of
followed by alkylation yields the target (Mono). -
Step 2: The remaining
-H in the product has a similar to the starting material. If base is present in excess, or if the reaction is not stoichiometrically controlled, the second nitrogen will react to form the 1,3-bis(4-bromobenzyl) impurity.
Reaction Scheme
The reaction proceeds via an
Figure 1: Reaction pathway highlighting the critical branching point between mono-alkylation and over-alkylation.
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Stoichiometry | 2.0 eq Urea : 1.0 eq Electrophile | Using excess urea statistically favors mono-alkylation. Unreacted urea is water-soluble and easily removed during workup. |
| Temperature | 0°C (Addition) | Low temperature during deprotonation prevents runaway exotherms and minimizes side reactions. |
| Solvent | Anhydrous DMF | High dielectric constant promotes dissolution of the urea and stabilizes the intermediate anion. |
| Atmosphere | Nitrogen or Argon | Essential. NaH is moisture-sensitive; water consumes the base and produces NaOH, which is less effective here. |
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass/Vol | Role |
| Imidazolidin-2-one | 86.09 | 2.0 | 1.72 g | Nucleophile (Excess) |
| Sodium Hydride (60% in oil) | 24.00 (NaH) | 1.0 | 400 mg | Base |
| 4-Bromobenzyl bromide | 249.94 | 1.0 | 2.50 g | Electrophile (Limiting) |
| DMF (Anhydrous) | - | - | 20 mL | Solvent |
| Water/Brine | - | - | - | Quench/Wash |
Step-by-Step Procedure
Step 1: Apparatus Setup
-
Oven-dry a 100 mL two-neck round-bottom flask (RBF), magnetic stir bar, and addition funnel.
-
Assemble under a flow of inert gas (
or Ar). -
Place the RBF in an ice-water bath (0°C).
Step 2: Deprotonation
-
Add Imidazolidin-2-one (1.72 g, 20 mmol) to the flask.
-
Add anhydrous DMF (15 mL) and stir until fully dissolved.
-
Safety Note: Carefully add NaH (400 mg, 10 mmol) portion-wise over 5 minutes. Expect hydrogen gas evolution (
). Vent the flask via a needle or bubbler. -
Stir at 0°C for 30 minutes to ensure complete formation of the monosodium salt. The solution may become cloudy or slightly yellow.
Step 3: Alkylation
-
Dissolve 4-Bromobenzyl bromide (2.50 g, 10 mmol) in anhydrous DMF (5 mL).
-
Transfer this solution to the addition funnel.
-
Add the bromide solution dropwise to the reaction mixture over 20–30 minutes at 0°C. Slow addition is crucial to maintain a high concentration of unreacted urea relative to the alkylating agent.
-
Remove the ice bath and allow the reaction to warm to room temperature (RT).
-
Stir at RT for 3–12 hours. Monitor conversion by TLC (EtOAc/Hexane 1:1) or LC-MS.
Step 4: Workup & Isolation
-
Quench: Cool the flask back to 0°C. Slowly add saturated aqueous
(5 mL) to quench residual hydride. -
Dilution: Pour the mixture into excess cold water (100 mL).
-
Observation: The excess Imidazolidin-2-one will remain dissolved in the aqueous phase. The product and bis-impurity typically precipitate or oil out.
-
-
Extraction: Extract with Ethyl Acetate (
mL). -
Wash: Wash the combined organic layers with water (
mL) and brine ( mL) to remove DMF. -
Dry: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude residue contains the Target (Major) and Bis-alkylated byproduct (Minor).
-
Recrystallization (Recommended): The product is often a solid. Recrystallize from hot Ethanol or an EtOAc/Hexane mixture.
-
Flash Chromatography (Alternative):
-
Stationary Phase: Silica Gel.[2]
-
Eluent: Gradient 20%
60% EtOAc in Hexanes. -
Order of Elution: Bis-alkylated (Fastest, non-polar)
Target (Medium) Unreacted Urea (Slowest, very polar, likely left in aqueous layer).
-
Workflow Visualization
Figure 2: Purification logic flow designed to leverage the solubility difference between the starting urea (water-soluble) and the alkylated product.
Quality Control & Characterization
Confirm the identity of the isolated solid using the following expected data:
-
Physical State: White to off-white crystalline solid.
-
Melting Point: Expected range 130–135°C (derivative dependent, verify with standard).
-
1H NMR (400 MHz, CDCl3):
- 7.45 (d, 2H, Ar-H) – Deshielded by Bromine.
- 7.20 (d, 2H, Ar-H).
-
4.35 (s, 2H,
) – Key diagnostic peak. -
4.50 (br s, 1H,
) – Confirms mono-substitution. -
3.20–3.50 (m, 4H, Ring
).
-
Mass Spectrometry (ESI):
Troubleshooting
| Issue | Probable Cause | Solution |
| High Bis-alkylation | Too much base or fast addition. | Ensure Urea is in excess (2.0 eq). Add bromide very slowly. |
| Low Yield | Incomplete deprotonation or wet DMF. | Use fresh anhydrous DMF. Ensure NaH is active (not hydrolyzed). |
| Oily Product | Residual DMF. | Wash organic layer thoroughly with water ( |
References
-
General Synthesis of Imidazolidinones
-
Blackmore, T. R., & Thompson, P. E. (2011). Imidazolidin-4-ones: Their Syntheses and Applications. Heterocycles, 83(9). Link
-
-
Mono-alkylation Protocol (Analogous Systems)
-
Structural Characterization Data
-
PubChem Compound Summary for 1-(4-Bromophenyl)imidazolidin-2-one (Analogous structure for spectral comparison). Link
-
-
Base Selection in Cyclic Ureas
-
Organic Chemistry Portal. Synthesis of Imidazolidinones. Link
-
Sources
- 1. Process for preparing cyclic alkylene ureas - Eureka | Patsnap [eureka.patsnap.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 1-Benzylimidazolidin-2-one | C10H12N2O | CID 231403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]
- 7. CN102584714A - Preparation method of 1-isopropenyl-2-benzimidazolone - Google Patents [patents.google.com]
Application Note: Protocol for N-Alkylation of Imidazolidinone with 4-Bromobenzyl Bromide
Executive Summary
The N-alkylation of imidazolidin-2-ones (cyclic ureas) is a pivotal transformation in the synthesis of chiral auxiliaries (e.g., Evans, MacMillan catalysts) and bioactive heterocyclic scaffolds. This protocol details the precision mono-alkylation of a 4-substituted-2-imidazolidinone with 4-bromobenzyl bromide.
While conceptually simple, this reaction faces challenges regarding regioselectivity (N1 vs. N3), poly-alkylation , and elimination side reactions. This guide utilizes a Sodium Hydride (NaH) / DMF system to ensure irreversible deprotonation and rapid kinetics, optimized for high-throughput medicinal chemistry campaigns.
Mechanistic Insight & Retrosynthetic Logic
The Chemical Challenge
The
To achieve quantitative conversion with the reactive electrophile 4-bromobenzyl bromide , we employ Sodium Hydride (NaH) . This irreversible base generates the imidazolidinone anion (ureide), which acts as a potent nucleophile in an
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway and critical decision points for the alkylation process.
Figure 1: Mechanistic pathway for the base-mediated N-alkylation of cyclic ureas.
Pre-Reaction Planning
Reagent Selection & Stoichiometry
The stoichiometry is tuned to prevent over-alkylation (if the substrate has two free NH groups) and to ensure complete consumption of the valuable heterocycle.
| Component | Role | Equiv. | Notes |
| Imidazolidinone | Nucleophile | 1.0 | Dried azeotropically if hygroscopic. |
| NaH (60% disp.) | Base | 1.2 | Excess ensures full deprotonation; wash with hexanes if oil interferes (rare). |
| 4-Bromobenzyl bromide | Electrophile | 1.1 | Lachrymator . Highly reactive benzylic halide. |
| TBAI | Additive | 0.05 | (Optional) Tetrabutylammonium iodide can accelerate sluggish reactions via Finkelstein exchange. |
| DMF/THF | Solvent | [0.2 M] | Anhydrous.[1] DMF promotes |
Safety Critical: 4-Bromobenzyl Bromide
-
Hazard: Potent lachrymator and skin irritant.
-
Handling: Weigh only in a functioning fume hood.
-
Neutralization: Quench all glassware and syringes with 1M NaOH or aqueous ammonia to destroy residual alkylating agent before removal from the hood.
Standard Operating Procedure (SOP)
Objective: Synthesis of N-(4-bromobenzyl)-imidazolidin-2-one.
Phase 1: Setup and Deprotonation
-
Drying: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool under
flow. -
Base Preparation: Add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) to the flask.
-
Note: If high purity is required downstream, wash NaH with dry pentane (2x) to remove mineral oil, decanting the supernatant carefully.
-
-
Solvent Addition: Suspend NaH in anhydrous DMF (concentration relative to substrate: 0.5 M). Cool the suspension to 0°C using an ice/water bath.
-
Nucleophile Addition: Dissolve the Imidazolidinone substrate (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension over 10 minutes.
-
Observation: Evolution of
gas (bubbling) will occur.
-
-
Anion Formation: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30–45 minutes. The solution often turns clear or slightly yellow, indicating ureide formation.
Phase 2: Alkylation
-
Cooling: Return the reaction mixture to 0°C .
-
Electrophile Addition: Dissolve 4-bromobenzyl bromide (1.1 equiv) in anhydrous DMF. Add this solution dropwise via syringe or addition funnel to the reaction mixture.
-
Rate: Slow addition prevents local hotspots and exotherms.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at RT .
-
Monitoring: Check via TLC or LC-MS after 2 hours. The benzylic bromide is highly reactive; reaction is typically complete within 2–4 hours.
-
Endpoint: Disappearance of the imidazolidinone starting material.
-
Phase 3: Quench and Workup
-
Quench: Cool to 0°C. Carefully add saturated aqueous
dropwise. Caution: Vigorous bubbling if excess NaH remains. -
Extraction: Dilute with water (3x reaction volume) and extract with Ethyl Acetate (EtOAc) x3.
-
Why EtOAc? DMF is miscible with water; thorough aqueous washes are needed to remove it from the organic layer.
-
-
Washing: Wash the combined organic phases with:
- (2x) to remove residual DMF.
-
Brine (saturated NaCl) (1x).[2]
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Process Control & Validation
Purification Strategy
The crude material often contains mineral oil (from NaH) and trace hydrolyzed benzyl alcohol.
-
Crystallization: If the product is solid, recrystallization from EtOAc/Hexanes is preferred for high purity.
-
Flash Chromatography: If oil/gum:
-
Stationary Phase: Silica Gel (60 Å).
-
Mobile Phase: 20-50% EtOAc in Hexanes.
-
Detection: The 4-bromobenzyl group is UV active (254 nm).
-
Analytical Validation Criteria
To certify the protocol was successful, the isolated compound must meet these NMR signatures:
| Signal | Approx. Shift ( | Multiplicity | Structural Assignment |
| Benzylic | 4.3 – 4.5 ppm | Singlet (or ABq if chiral) | Diagnostic of N-alkylation. |
| Aromatic | 7.1 – 7.5 ppm | Doublets (AA'BB' system) | 4-Bromophenyl moiety. |
| Ring | 3.0 – 4.0 ppm | Multiplets | Imidazolidinone core. |
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting common reaction failures.
References
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.
-
BenchChem. (2025).[2] Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. BenchChem Protocols.
-
MacMillan, D. W. C., et al. (2000). Enantioselective Organocatalytic Diels-Alder Reactions. Journal of the American Chemical Society, 122(17), 4243–4244. (Contextual grounding for imidazolidinone usage).
-
Reich, H. J. (2022).[3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison Chemistry.
-
Moussa, Z., et al. (2024).[4] Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones.[4] Molecules, 29, 3958.[4]
Sources
Using 1-(4-Bromobenzyl)-2-imidazolidinone as a pharmaceutical intermediate
Application Note: Strategic Utilization of 1-(4-Bromobenzyl)-2-imidazolidinone in Medicinal Chemistry
Executive Summary
This guide details the technical application of This compound (CAS: 59023-06-2) as a high-value scaffold in pharmaceutical synthesis.[1][2][3] This compound represents a "dual-handle" intermediate: it possesses a nucleophilic urea nitrogen (N3) for scaffold decoration and an electrophilic aryl bromide for cross-coupling diversification.[1][2][3]
This application note provides validated protocols for:
-
Synthesis & Purification of the intermediate itself to pharmaceutical standards.
-
N3-Functionalization to generate non-symmetric urea libraries (e.g., immunosuppressive analogs).[1][2][3]
-
Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) to utilize the bromine handle for biaryl synthesis.[2][3]
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | 1-(4-Bromobenzyl)imidazolidin-2-one |
| CAS Number | 59023-06-2 |
| Molecular Formula | C₁₀H₁₁BrN₂O |
| Molecular Weight | 255.11 g/mol |
| Structure Description | Cyclic urea (imidazolidinone) with a para-bromobenzyl group at N1.[1][2][3][4] |
| Physical State | White to off-white crystalline solid |
| Melting Point | 140–142 °C (Lit.[2][3] varies based on purity) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1][2][3] |
| Key Reactivity | N3-H (pKa ~20 in DMSO), Ar-Br (oxidative addition prone).[1][2][3] |
Strategic Utility: The "Dual-Handle" Advantage[2][3]
In drug discovery, this intermediate serves as a versatile linchpin.[1][2][3]
-
Handle A (N3-Position): The free NH allows for alkylation or acylation, enabling the attachment of "warheads" or solubility-enhancing groups.[1][2][3]
-
Handle B (Aryl Bromide): The bromine atom is a pre-installed activation site for Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig), allowing late-stage modification of the lipophilic tail.[1][2][3]
Visualizing the Synthetic Logic:
Figure 1: The divergent synthetic utility of this compound.
Protocol A: Synthesis of the Intermediate
Use this protocol if you need to prepare the intermediate in-house with high purity (>98%) for downstream GMP steps.[1][2][3]
Objective: Mono-alkylation of imidazolidin-2-one. Challenge: Preventing double alkylation (formation of the N,N'-dibenzyl byproduct).
Materials:
-
DMF (Anhydrous) [0.5 M concentration]
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve Imidazolidin-2-one (10 mmol) in anhydrous DMF (20 mL). Cool to 0 °C in an ice bath.
-
Deprotonation: Carefully add NaH (11 mmol) portion-wise. Evolution of H₂ gas will be vigorous.[1][2][3] Stir at 0 °C for 30 minutes until gas evolution ceases and the mixture becomes a suspension.
-
Alkylation: Add 4-Bromobenzyl bromide (10 mmol) dissolved in minimal DMF dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (5% MeOH in DCM).[2][3]
-
Quench & Workup:
-
Purification: Recrystallize from Ethanol or Diethyl Ether/Hexane.
Protocol B: Downstream Application – Suzuki Cross-Coupling
Use this protocol to functionalize the bromine handle, creating biaryl libraries.[2][3]
Objective: Coupling this compound with Phenylboronic acid.
Materials:
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the imidazolidinone (1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol). Suspend in Dioxane/Water (5 mL). Sparge with Nitrogen for 10 minutes (Critical for Pd stability).[2][3]
-
Catalysis: Add Pd(dppf)Cl₂[2][3]·DCM (0.03 mmol) quickly under Nitrogen flow.[2][3] Seal the vial.
-
Heating: Heat to 90 °C for 12 hours. The mixture should turn black (Pd precipitation) upon completion.[1][2]
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd residues.[1][2][3]
-
Purification: Flash chromatography (Gradient: 0–5% MeOH in DCM).
Protocol C: Downstream Application – N3-Alkylation (Immunosuppressant Synthesis)
Based on the work of Lohou et al. (2004), demonstrating the synthesis of bioactive ureas.[1][2][3]
Objective: Attaching a second pharmacophore to the free NH position.
Materials:
Step-by-Step Methodology:
-
Dissolution: Dissolve the intermediate (1.0 mmol) in DMF (5 mL).
-
Deprotonation: Add NaH (1.2 mmol) at 0 °C. Stir for 15 mins.
-
Addition: Add the electrophile (1.1 mmol).
-
Reaction: Stir at RT for 2–6 hours.
-
Validation: Check LC-MS. The mass should shift by +[Electrophile - Leaving Group].
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Double Alkylation (Protocol A) | Excess base or fast addition of alkyl halide.[1][2][3] | Use exactly 1.0–1.1 equiv of base.[1][2][3] Add the bromide slowly to the excess urea anion.[1][2][3] |
| Low Yield in Suzuki (Protocol B) | Oxidation of Pd catalyst.[2][3] | Ensure rigorous degassing of solvents.[1][2][3] Switch to Pd(PPh₃)₄ if dppf fails.[2][3] |
| Poor Solubility | Urea hydrogen bonding network.[2][3] | Use polar aprotic solvents (DMF, DMSO, NMP).[2][3] Heating to 40–50 °C often helps dissolution before adding reagents.[1][2] |
| "Sticky" Oil Product | Residual DMF.[2][3] | Perform a LiCl (aq) wash during workup.[2][3] DMF traps ureas strongly.[2][3] |
Safety & Handling (MSDS Summary)
-
This compound:
-
4-Bromobenzyl Bromide:
-
Sodium Hydride:
References
-
Lohou, E., et al. (2004).[1][2][3] Synthesis and Evaluation of Disubstituted N-Imidazolidin-2-ones Acting as Potential Immunosuppressive Agents.[2][3][6] Journal of Enzyme Inhibition and Medicinal Chemistry, 19(6), 521–530.[1][2][3] [2][3]
-
Fritz, J. A., et al. (2006).[1][2][3][7] Synthesis of Imidazolidinones via Pd-Catalyzed Carboamination.[1][2] Organic Letters, 8(12), 2531–2534.[2][3]
-
PubChem Database. (2023).[2][3] Compound Summary: 2-Imidazolidinone.[2][3][5][7][8] National Library of Medicine.[2][3] [2][3]
-
Sigma-Aldrich. (2023).[2][3] 1-(4-Bromophenyl)imidazolidin-2-one Product Sheet (Analogous Chemistry).
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- 3. PubChemLite - 4-imidazolidinone, 3-(4-bromophenyl)-5-((3-methoxyphenyl)methylene)-2-thioxo- (C17H13BrN2O2S) [pubchemlite.lcsb.uni.lu]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 2-Imidazolidinone (CAS 120-93-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 7. Imidazolidinone synthesis [organic-chemistry.org]
- 8. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 1-(4-Bromobenzyl)-2-imidazolidinone
Introduction: Unlocking Molecular Diversity with a Versatile Building Block
Palladium-catalyzed cross-coupling reactions have revolutionized synthetic organic chemistry, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These powerful transformations enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance, making them indispensable tools in the synthesis of complex molecules.[2][3] This is particularly crucial in drug discovery and materials science, where the ability to rapidly generate and test a wide array of structurally diverse compounds is paramount to success.[3][4]
The imidazolidinone scaffold is a privileged motif in medicinal chemistry, appearing in a variety of biologically active compounds with anticancer, antiviral, and other therapeutic properties.[5] The compound 1-(4-Bromobenzyl)-2-imidazolidinone serves as a versatile building block, combining the reactive aryl bromide handle necessary for cross-coupling with the desirable imidazolidinone core. This allows for the strategic introduction of a wide range of molecular fragments at the para-position of the benzyl group, providing a direct route to novel derivatives for screening and development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in several key palladium-catalyzed cross-coupling reactions. The following sections offer detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Each protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
The Catalytic Heart: A Generalized Palladium Cross-Coupling Cycle
At the core of these transformations lies a catalytic cycle involving a palladium catalyst that oscillates between the Pd(0) and Pd(II) oxidation states. While the specifics can vary, the general mechanism provides a fundamental framework for understanding these reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle typically initiates with the oxidative addition of the aryl bromide (in this case, this compound) to a Pd(0) complex. This is followed by transmetalation , where the organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center. The final step is reductive elimination , which forms the new carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(0) catalyst.[6]
Experimental Workflow: From Reaction Setup to Purified Product
A successful cross-coupling experiment relies on a systematic and meticulous workflow. The following diagram outlines the key stages, from initial reaction setup under an inert atmosphere to the final purification and characterization of the desired product.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[7][8] This protocol is adapted from established procedures for the coupling of other 4-bromobenzyl derivatives and is a robust starting point for the synthesis of 1-(4-arylbenzyl)-2-imidazolidinones.[9]
Rationale for Reagent Selection:
-
Catalyst: Pd(dppf)Cl₂ is a reliable and commercially available precatalyst that is effective for a broad range of Suzuki couplings. The dppf ligand provides the necessary stability and electronic properties to the palladium center.
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step of the catalytic cycle.[8] The use of an aqueous solution of the base often accelerates the reaction.[9]
-
Solvent: A mixture of toluene and water is a common solvent system for Suzuki reactions, allowing for the dissolution of both organic and inorganic reagents.[10]
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk tube or sealed reaction vial
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(dppf)Cl₂ (0.02 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add anhydrous toluene (5 mL) and deionized water (1 mL) to the reaction mixture via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-arylbenzyl)-2-imidazolidinone.
-
Characterize the final product using NMR and Mass Spectrometry to confirm its identity and purity.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (2 mol%) | Robust and effective for a wide range of substrates. |
| Ligand | dppf (in precatalyst) | Provides stability and promotes catalytic activity. |
| Base | K₂CO₃ (2.0 equiv.) | Effective for transmetalation; readily available. |
| Solvent | Toluene/Water (5:1) | Biphasic system dissolves both organic and inorganic reagents. |
| Temperature | 100 °C | Provides sufficient energy for reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[5][11] This protocol provides a general procedure for the coupling of this compound with a variety of amines.
Rationale for Reagent Selection:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a specialized phosphine ligand such as Xantphos is highly effective for C-N bond formation.[10] Xantphos is a bidentate ligand with a large bite angle that promotes the reductive elimination step.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate its coordination to the palladium center.[12]
-
Solvent: Anhydrous toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the organic reagents.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Glovebox or Schlenk line for inert atmosphere setup
Step-by-Step Protocol:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add the desired amine (1.2 mmol) to the mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-(aminobenzyl)-2-imidazolidinone.
-
Characterize the final product by NMR and Mass Spectrometry.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) | A common and effective Pd(0) source. |
| Ligand | Xantphos (3.0 mol%) | Promotes reductive elimination and stabilizes the catalyst. |
| Base | NaOtBu (1.4 equiv.) | Strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Toluene | High boiling point and good solubility for organic reagents. |
| Temperature | 100 °C | Ensures a reasonable reaction rate for a variety of amines. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for the stability of the Pd(0) catalyst and phosphine ligand. |
Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[2][13] This protocol is based on general procedures for the coupling of benzyl halides and aryl bromides.[1]
Rationale for Reagent Selection:
-
Catalyst System: The classic Sonogashira coupling employs a dual catalyst system of a palladium complex (Pd(PPh₃)₄) and a copper(I) salt (CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]
-
Base: An amine base, such as triethylamine, serves both as a base to deprotonate the terminal alkyne and as a solvent.
-
Solvent: Tetrahydrofuran (THF) is a suitable solvent for this reaction.
Materials and Reagents:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Copper(I) iodide (CuI) (1.5 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.015 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF (5 mL) and triethylamine (2 mL).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. For less reactive substrates, gentle heating to 50-60 °C may be required. Reaction times can vary from 4 to 24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(4-(alkynyl)benzyl)-2-imidazolidinone.
-
Characterize the final product by NMR and Mass Spectrometry.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | A classic and effective catalyst for Sonogashira couplings. |
| Co-catalyst | CuI (1.5 mol%) | Facilitates the reaction by forming a copper acetylide intermediate. |
| Base | Triethylamine (Et₃N) | Acts as a base and can also serve as a solvent. |
| Solvent | THF | A good solvent for the reagents involved. |
| Temperature | Room temperature to 60 °C | Mild conditions are often sufficient for this reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from deactivation. |
Protocol 4: Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[14] The protocol below is a general starting point for the reaction of this compound with an alkene, such as styrene or an acrylate. Optimization may be required for specific substrates.
Rationale for Reagent Selection:
-
Catalyst: Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[14]
-
Ligand: Tri(o-tolyl)phosphine is a bulky electron-rich phosphine ligand that can improve the efficiency of the Heck reaction.
-
Base: Triethylamine is a common organic base used in the Heck reaction to neutralize the HBr generated during the catalytic cycle.[14]
-
Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is often used for Heck reactions due to its high boiling point and ability to dissolve a wide range of substrates.
Materials and Reagents:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
To a sealed tube, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
-
Characterize the final product by NMR and Mass Spectrometry.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective precatalyst. |
| Ligand | P(o-tol)₃ (4 mol%) | Bulky, electron-rich ligand that can enhance reactivity. |
| Base | Triethylamine (Et₃N) (2.0 equiv.) | Neutralizes the acid byproduct. |
| Solvent | DMF | High-boiling polar aprotic solvent. |
| Temperature | 100 °C | Typically required for Heck reactions with aryl bromides. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst and ligand. |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust foundation for the utilization of this compound in a variety of powerful palladium-catalyzed cross-coupling reactions. By leveraging these methods, researchers can efficiently generate libraries of novel compounds built around the privileged imidazolidinone scaffold. Further optimization of reaction conditions for specific substrates is encouraged to maximize yields and efficiency. The versatility of this building block, combined with the power of modern cross-coupling chemistry, opens up exciting avenues for the discovery of new therapeutic agents and advanced materials.
References
-
Zhao, J., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Zhao, J., et al. (2019). Palladium-Catalyzed Coupling of Terminal Alkynes with Benzyl Ammonium Salts. The Journal of Organic Chemistry, 84(19), 12157-12164. [Link]
-
Wolfe, J. P., et al. (2019). Synthesis of N–H Bearing Imidazolidinones and Dihydroimidazolones Using Aza-Heck Cyclizations. PMC. [Link]
-
Wu, X., et al. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. PMC. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Saadat, M., & Banihashemi, K. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 149(5), 997-1004. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Gryko, D. T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
-
reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H)-tetrazole. [Link]
-
ACS Publications. (2001, December 7). Synthesis of Palladium Benzyl Complexes from the Reaction of PdCl2[P(OPh)3]2 with Benzyl Bromide and Triethylamine: Important Intermediates in Catalytic Carbonylation. Organometallics. [Link]
-
Buchwald, S. L., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Buchwald, S. L., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
-
Wang, J., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols. [Link]
-
Knochel, P., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
ResearchGate. (2025, August 10). Palladium-Catalyzed Cross Coupling Reaction of Benzyl Bromides with Diazoesters for Stereoselective Synthesis of ( E )-α,β-Diarylacrylates | Request PDF. [Link]
-
Chemistry LibreTexts. (2023, January 22). Heck reaction. [Link]
-
Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
-
Beilstein Journals. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
ResearchGate. (2025, August 10). Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols. [Link]
-
MDPI. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Pharmaceutical Technology. (2016, December 2). New Horizons for Cross-Coupling Reactions. [Link]
-
ResearchGate. (2020, July 29). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
YouTube. (2020, February 14). Suzuki cross-coupling reaction. [Link]
-
MDPI. (2021, July 22). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. [Link]
-
Semantic Scholar. (2015). Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. [Link]
-
MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
PMC. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]
-
MIT Open Access Articles. (n.d.). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction. [Link]
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
MDPI. (2017, September 11). Heck Reaction—State of the Art. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
Sources
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- 14. Heck Reaction [organic-chemistry.org]
Application Note: Suzuki-Miyaura Coupling of 1-(4-Bromobenzyl)-2-imidazolidinone
This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes theoretical rigor with practical, field-proven methodologies for the Suzuki-Miyaura cross-coupling of 1-(4-Bromobenzyl)-2-imidazolidinone .
Executive Summary & Chemical Context
The substrate This compound represents a "privileged scaffold" linker in medicinal chemistry, often serving as a pharmacophore spacer in Factor Xa inhibitors, antibacterial agents, and GPCR modulators.
While the aryl bromide moiety suggests a standard cross-coupling approach, the cyclic urea (imidazolidinone) functionality introduces specific physicochemical challenges:
-
Solubility: The polar urea motif limits solubility in non-polar solvents (e.g., toluene, hexanes), necessitating polar aprotic or alcoholic co-solvent systems.
-
Coordination Potential: The free N-H (N3 position) and carbonyl oxygen possess Lewis basicity, potentially coordinating to electrophilic Pd(II) species and dampening catalytic turnover (catalyst poisoning).
-
Purification: The high polarity of the product requires tailored work-up procedures to avoid loss into the aqueous phase or poor separation on silica.
This guide provides a Standard Robust Protocol (Method A) for general library synthesis and a High-Efficiency Protocol (Method B) for sterically demanding or unstable boronic acids.
Reaction Strategy & Mechanistic Insight
The Substrate Analysis[1]
-
Electrophile: this compound.[1] The bromine is para-substituted on a benzyl ring. The methylene spacer electrically insulates the aromatic ring from the urea, rendering the aryl bromide electronically neutral/slightly electron-rich.
-
Nucleophile: Aryl/Heteroaryl Boronic Acids or Pinacol Esters.
The Catalytic Cycle & Critical Control Points
The reaction proceeds via the standard Pd(0)/Pd(II) cycle. However, specific interventions are required for this substrate:
-
Oxidative Addition: The rate-limiting step for electron-neutral bromides. We utilize electron-rich phosphine ligands (e.g., dppf, XPhos) to accelerate this step.
-
Transmetalation: Requires a base to activate the boronic acid to a boronate species [Rb-B(OH)3]-.
-
Reductive Elimination: Forms the C-C bond.
Critical Risk: The imidazolidinone N-H is a weak acid (
Visualizing the Pathway
The following diagram illustrates the reaction pathway and potential side-reactions (e.g., protodeboronation).
Caption: Catalytic cycle for this compound coupling, highlighting the critical activation and regeneration steps.
Optimization Data Summary
The following conditions were screened to maximize yield while minimizing urea-related side reactions.
| Parameter | Condition A (Standard) | Condition B (High-Efficiency) | Condition C (Green/Alternative) |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | XPhos Pd G2 | Pd(OAc)₂ / SPhos |
| Loading | 3 - 5 mol% | 1 - 2 mol% | 5 mol% |
| Solvent | 1,4-Dioxane : Water (4:1) | THF : Water (10:1) | Ethanol : Water (1:1) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | K₂CO₃ (2.5 equiv) |
| Temp | 80 - 90 °C | 60 °C | 80 °C |
| Time | 4 - 12 hours | 1 - 4 hours | 6 - 16 hours |
| Yield | 85 - 92% | 90 - 98% | 70 - 80% |
| Application | General Library Synthesis | Sterically hindered/Unstable boronates | Scale-up / Green Chem |
Expert Insight:
-
Method A is the most robust. The bidentate dppf ligand prevents Pd aggregation and is resistant to air oxidation.
-
Method B utilizes the Buchwald precatalyst (XPhos Pd G2). The bulky biaryl phosphine ligand creates a highly active catalyst that works at lower temperatures, crucial if your boronic acid is prone to protodeboronation (e.g., 2-pyridyl boronates).
Detailed Experimental Protocols
Materials Checklist
-
Substrate: this compound (1.0 equiv).
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv).
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane.
-
Base: Potassium Carbonate (K₂CO₃), anhydrous.
-
Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water.
-
Gas: Nitrogen or Argon balloon/manifold.
Method A: Standard Robust Protocol (Pd(dppf)Cl₂)
Step 1: Reaction Setup
-
To a clean, dry reaction vial (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add:
-
This compound (1.0 mmol, 255 mg).
-
Boronic Acid (1.2 mmol).
-
K₂CO₃ (2.0 mmol, 276 mg).
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg, 3 mol%).
-
-
Seal the vial with a septum cap.
-
Evacuate the vial and backfill with Nitrogen (repeat 3 times) to remove oxygen. Note: Oxygen is the primary cause of Suzuki coupling failure.
Step 2: Solvent Addition [2]
-
Prepare a degassed mixture of 1,4-Dioxane and Water (4:1 ratio). Degas by sparging with nitrogen for 10 minutes.
-
Inject 5.0 mL of the solvent mixture into the vial via syringe.
-
Stir vigorously at room temperature for 2 minutes to ensure partial dissolution.
Step 3: Reaction
-
Place the vial in a pre-heated oil block/bath at 90 °C .
-
Stir vigorously (800-1000 rpm). The biphasic mixture requires good mixing.
-
Monitor by TLC or LC-MS at 2 hours.
-
TLC Eluent: 5% MeOH in DCM (The product is likely more polar than the starting bromide).
-
Target: Disappearance of the bromide peak (m/z ~255/257).
-
Step 4: Work-up
-
Cool the reaction to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (10 mL).
-
Filter the mixture through a small pad of Celite to remove Palladium black. Rinse the pad with Ethyl Acetate.
-
Transfer to a separatory funnel. Separate phases.
-
Extract the aqueous layer 2x with Ethyl Acetate (or DCM if the product is very polar).
-
Combine organic layers, wash with Brine (sat. NaCl), and dry over Na₂SO₄.
-
Concentrate under reduced pressure.
Step 5: Purification
-
Purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Gradient of DCM to 5-10% MeOH/DCM. Note: Pure EtOAc may not be polar enough to elute the imidazolidinone product efficiently.
Method B: High-Efficiency Protocol (XPhos Pd G2)
Use this method for sterically hindered aryl bromides or unstable heteroaryl boronates.
-
Catalyst: Replace Pd(dppf)Cl₂ with XPhos Pd G2 (1-2 mol%).
-
Base: Use K₃PO₄ (Potassium Phosphate tribasic) (2.0 equiv).
-
Solvent: THF : Water (10:1).
-
Temperature: Heat to 60 °C .
-
Time: Reaction is typically complete in 1-2 hours.
-
Work-up: Identical to Method A.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling of this compound.
Troubleshooting & Expert Tips
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Oxygen poisoning or inactive catalyst. | Ensure rigorous degassing. Switch to XPhos Pd G2. |
| Protodeboronation | Boronic acid instability (common with 2-pyridyl/5-membered rings).[3] | Lower temp to 60°C. Use Method B. Add boronic acid in portions. |
| Product in Aqueous Layer | High polarity of imidazolidinone. | Use DCM or Chloroform/Isopropanol (3:1) for extraction. Saturate aqueous layer with NaCl. |
| Black Precipitate Early | Catalyst decomposition ("Pd Black"). | Ligand is insufficient. Ensure dppf is used (bidentate stabilizes Pd). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Molander, G. A., & Canturk, B. (2009).[4] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(51), 9240–9261. Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
BenchChem. (n.d.). This compound Structure and Properties. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4][5] Accounts of Chemical Research, 41(11), 1461–1473. Link
Disclaimer: This protocol involves the use of hazardous chemicals. Always review Safety Data Sheets (SDS) and utilize appropriate Personal Protective Equipment (PPE) including gloves, goggles, and fume hoods.
Sources
Application Note: Strategic Functionalization of the Bromobenzyl Moiety in Imidazolidinone Derivatives
Executive Summary
Imidazolidinone derivatives serve as privileged scaffolds in both organocatalysis (e.g., MacMillan catalysts) and medicinal chemistry (e.g., bio-active ureas/guanidines). The incorporation of a bromobenzyl group —typically as an N-substituent—provides a critical "dormant" handle for late-stage diversification. However, the functionalization of this moiety presents specific challenges:
-
Catalyst Poisoning: The Lewis-basic nitrogen atoms within the imidazolidinone ring can coordinate to the palladium center, arresting the catalytic cycle.
-
Chemoselectivity: Balancing the reactivity of the aryl bromide against the stability of the imidazolidinone core.
This guide details optimized protocols for Suzuki-Miyaura , Buchwald-Hartwig , and Miyaura Borylation reactions, specifically tailored to overcome the steric and electronic constraints of the imidazolidinone scaffold.
Strategic Analysis & Reaction Pathways
The bromobenzyl-imidazolidinone motif offers a divergent synthetic pathway. The aryl bromide (
Mechanistic Divergence (Pathway Diagram)
Figure 1: Divergent synthetic pathways from the bromobenzyl-imidazolidinone core. The oxidative addition step is the common entry point, requiring careful ligand selection to prevent catalyst deactivation by the imidazolidinone nitrogen.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Synthesis of biaryl imidazolidinone derivatives. Challenge: Preventing protodeboronation of the boronic acid and avoiding Pd-black formation due to imidazolidinone coordination.
Materials
-
Substrate: N-(4-bromobenzyl)-imidazolidinone derivative (1.0 equiv).
-
Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv).
-
Catalyst:
(3-5 mol%). The bidentate ferrocene ligand resists displacement by the imidazolidinone nitrogen. -
Base:
(3.0 equiv) or (3.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1 v/v).
Step-by-Step Methodology
-
Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal the vial. Evacuate and backfill with Argon (
) to remove (crucial to prevent homocoupling). -
Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Reaction: Heat the mixture to 80–90 °C for 4–12 hours.
-
Note: Monitor by TLC/LC-MS. If conversion stalls, add a second portion of catalyst (1 mol%).
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over
. -
Purification: Flash column chromatography (typically Hexanes/EtOAc).
Expert Insight: If the imidazolidinone contains a free
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Introduction of amino groups to modulate solubility and pKa. Challenge: High risk of catalyst poisoning.[1] The imidazolidinone ring is a competitive ligand.
Materials
-
Substrate: 1.0 equiv.
-
Amine: 1.2 equiv (Primary or Secondary).
-
Catalyst System:
-
Pre-catalyst:
(2 mol%) or Pd(OAc)2. -
Ligand:BrettPhos or XPhos (4-6 mol%). These bulky, electron-rich phosphines are essential to outcompete the imidazolidinone coordination.
-
-
Base:
(1.4 equiv) or (for base-sensitive substrates). -
Solvent: Toluene or
-Amyl alcohol (anhydrous).
Step-by-Step Methodology
-
Pre-complexation (Optional but Recommended): Stir the Pd source and Ligand in the solvent at RT for 15 mins under Argon to form the active catalytic species before adding the substrate.
-
Addition: Add the bromobenzyl-imidazolidinone and the amine. Add the base last.
-
Reaction: Heat to 100 °C for 12–18 hours.
-
Critical Check: If the reaction turns black immediately (Pd precipitation), the ligand loading is too low or oxygen was present.
-
-
Workup: Filter through a pad of Celite to remove Pd residues. Concentrate and purify.
Protocol C: Miyaura Borylation (Polarity Reversal)
Objective: Converting the electrophilic Ar-Br into a nucleophilic Ar-Bpin for subsequent coupling (e.g., to attach the imidazolidinone to a complex core).
Materials
-
Reagent:
(Bis(pinacolato)diboron) (1.1 equiv). -
Catalyst:
(3 mol%). -
Base:
(3.0 equiv). Note: Use KOAc (weak base) to prevent premature Suzuki coupling of the product. -
Solvent: DMSO or Dioxane (anhydrous).
Methodology
-
Combine substrate,
, catalyst, and KOAc under inert atmosphere. -
Heat to 80 °C .
-
Monitoring: The reaction is usually fast (1–3 hours). Monitor for the disappearance of the bromide.
-
Isolation: The resulting aryl boronate is stable on silica gel but can protodeboronate on acidic columns. Use neutral alumina or buffered silica if necessary.
Data Presentation & Optimization[2][3]
Comparative Ligand Efficacy (Buchwald-Hartwig)
Reaction: N-(4-bromobenzyl)imidazolidinone + Morpholine (1.2 eq), NaOtBu, Toluene, 100°C, 12h.
| Ligand | Pd Source | Yield (%) | Observation |
| BrettPhos | 92% | Clean conversion; no Pd black. | |
| XPhos | 85% | Good yield; minor dehalogenation. | |
| BINAP | 45% | Incomplete conversion; significant Pd black. | |
| PPh3 | <10% | Catalyst poisoning; stalled reaction. |
Troubleshooting Guide (Workflow)
Figure 2: Decision tree for troubleshooting Pd-catalyzed cross-coupling on imidazolidinone scaffolds.
References
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Buchwald–Hartwig Amination. Wikipedia / Organic Chemistry Portal. Available at: [Link][2]
-
Miyaura Borylation Reaction. Organic Chemistry Portal.[3] Available at: [Link]
-
Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles. J. Am. Chem. Soc., 2012.[4] Available at: [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation. J. Am. Chem. Soc., 2008. Available at: [Link]
Sources
Application Note: Preparation of Chiral Auxiliaries Derived from 1-(4-Bromobenzyl)-2-imidazolidinone
This Application Note is designed for researchers in asymmetric synthesis and medicinal chemistry. It details the preparation of chiral auxiliaries derived from 1-(4-Bromobenzyl)-2-imidazolidinone , a scaffold prized for its modularity and the synthetic utility of the aryl bromide "handle" (e.g., for solid-phase attachment or electronic tuning).
Introduction & Strategic Utility
Chiral 2-imidazolidinones (cyclic ureas) are versatile auxiliaries and organocatalysts, structurally related to the renowned Evans oxazolidinones. While the oxazolidinone oxygen provides electronic modulation, the imidazolidinone nitrogen offers a second point for functionalization.
The specific incorporation of a 4-bromobenzyl group at the N1 position serves three critical strategic functions in drug discovery:
-
Solid-Phase Anchoring: The aryl bromide allows for robust attachment to polystyrene resins via Suzuki-Miyaura or Sonogashira cross-coupling, facilitating high-throughput library synthesis.
-
Crystallographic Tagging: The heavy bromine atom acts as an anomalous scatterer, simplifying the determination of absolute configuration by X-ray crystallography without requiring additional derivatization.
-
Electronic Tuning: The electron-withdrawing nature of the bromobenzyl group modulates the Lewis basicity of the urea carbonyl, influencing the "bite angle" and tightness of metal chelation in Lewis acid-catalyzed reactions.
This guide outlines the modular synthesis of these auxiliaries, starting from the chiral pool (amino acids).
Retrosynthetic Analysis
The construction of the this compound scaffold relies on a "Cyclize-then-Alkylate" strategy. This approach ensures enantiopurity is derived directly from the amino acid starting material.
-
Step 1 (Core Formation): Conversion of a chiral amino acid to a 1,2-diamine or amino-amide, followed by cyclization with a carbonyl source (CDI or Urea) to form the imidazolidinone ring.
-
Step 2 (Differentiation): Regioselective N-alkylation using 4-bromobenzyl bromide.
Figure 1: Retrosynthetic logic flow from target auxiliary back to chiral pool precursors.
Detailed Experimental Protocols
Phase A: Synthesis of the Chiral Imidazolidinone Core
Target Intermediate: (4S)-4-Benzyl-2-imidazolidinone (derived from L-Phenylalanine)
Principle: The reduction of L-phenylalanine amide to the diamine is possible, but a more robust industrial route involves the direct cyclization of the amino acid amide or the use of 1,2-diamines synthesized via the amino alcohol. Here, we describe the Urea Melt Method for scalability.
Reagents:
-
L-Phenylalanine (1.0 equiv)
-
Urea (1.2 equiv)
-
Ethylene glycol (Solvent)
-
Reagents for reduction (if starting from amino acid to diamine): LiAlH4.
Protocol (Via Diamine Route - Higher Precision):
-
Reduction: Suspend L-Phenylalanine amide (10 mmol) in dry THF (50 mL). Carefully add LiAlH4 (2.5 equiv) at 0°C. Reflux for 12 h. Quench via Fieser workup. Isolate (S)-1,2-diamino-3-phenylpropane.
-
Cyclization: Dissolve the chiral diamine (10 mmol) in diethyl carbonate (15 mL) or treat with Carbonyl Diimidazole (CDI, 1.1 equiv) in CH2Cl2 at 0°C.
-
Reaction: Stir at reflux (for carbonate) or RT (for CDI) until TLC indicates consumption of diamine.
-
Workup: Wash with 1N HCl, sat. NaHCO3, and brine.[1] Dry over Na2SO4.[1]
-
Purification: Recrystallize from EtOAc/Hexanes.
-
Yield: Typically 75-85%.
-
Checkpoint: Verify optical rotation to ensure no racemization occurred.
-
Phase B: Regioselective N-Alkylation
Target: (4S)-4-Benzyl-1-(4-bromobenzyl)-2-imidazolidinone
Principle: The N1 nitrogen (distal to the C4-benzyl group) is sterically more accessible than the N3 nitrogen. Under controlled basic conditions, alkylation occurs preferentially at N1.
Reagents:
-
(4S)-4-Benzyl-2-imidazolidinone (Core from Phase A)
-
Sodium Hydride (NaH, 60% dispersion in oil)
-
4-Bromobenzyl bromide
-
DMF (Anhydrous)
Step-by-Step Protocol:
-
Preparation: Flame-dry a 100 mL round-bottom flask under Argon. Add (4S)-4-Benzyl-2-imidazolidinone (1.0 g, 5.68 mmol) and dissolve in anhydrous DMF (15 mL).
-
Deprotonation: Cool the solution to 0°C. Add NaH (250 mg, 6.25 mmol, 1.1 equiv) portion-wise. Evolution of H2 gas will be observed.
-
Critical Step: Stir at 0°C for 30 minutes, then warm to RT for 15 minutes to ensure complete formation of the imidazolidinone anion.
-
-
Alkylation: Re-cool to 0°C. Add 4-Bromobenzyl bromide (1.56 g, 6.25 mmol, 1.1 equiv) dropwise as a solution in 2 mL DMF.
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (EtOAc/Hex 1:1). The product will be less polar than the starting material.
-
Quench: Carefully add sat. NH4Cl solution (10 mL) to quench excess hydride.
-
Extraction: Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then brine.
-
Purification: Flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes).
-
Data: The product is typically a white crystalline solid.
-
Yield: Expect 80-90%.[2]
-
Phase C: N-Acylation (Activation for Asymmetric Synthesis)
To use the auxiliary, it must be acylated (e.g., with propionyl chloride).
-
Dissolve the N-alkylated auxiliary (1.0 equiv) in dry THF at -78°C.
-
Add n-BuLi (1.1 equiv) dropwise.
-
Add Propionyl Chloride (1.2 equiv).
-
Warm to 0°C and quench. This generates the active chiral imide .
Mechanism of Action & Stereocontrol
The utility of this auxiliary relies on the formation of a rigid Z-enolate during reactions (like Aldol or Alkylation).
-
Chelation: In the presence of a Lewis Acid (e.g., TiCl4) and a base (DIPEA), the metal chelates between the urea carbonyl and the enolate oxygen.
-
Steric Shielding: The C4-benzyl group projects forward, blocking one face of the enolate.
-
The 4-Bromobenzyl Role: Located at N1, this group acts as a "wall" that forces the N-acyl group into a specific conformation to minimize A(1,3) strain, further locking the geometry.
Figure 2: Mechanistic pathway showing how the auxiliary directs stereochemical outcome.
Troubleshooting & Expert Tips (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Alkylation | Incomplete deprotonation or wet DMF. | Ensure NaH is fresh. Dry DMF over molecular sieves (4Å) for 24h. Use a distinct "gas evolution" period at RT. |
| Regioisomer Mixtures | Alkylation at N3 (proximal) instead of N1. | Use a bulkier protecting group on the amino acid initially, or lower the reaction temperature to -20°C to favor kinetic control (N1). |
| Racemization | High temperature during cyclization. | Avoid temperatures >120°C. Check optical rotation of the intermediate diamine. Use CDI at RT instead of urea melt. |
| Poor Solubility | The 4-bromobenzyl group increases lipophilicity. | Use DCM/MeOH mixtures for TLC. For NMR, CDCl3 is usually sufficient. |
References
-
Close, W. J. (1950). "The Synthesis of 2-Imidazolidinones". Journal of the American Chemical Society.[3] Link
-
Nicolas, L., et al. (2012). "Copper(II)-Bis(oxazoline) Complexes for the Enantioselective Synthesis of 2-Imidazolidinones". European Journal of Organic Chemistry. Link
-
Jung, M. E., & Huang, A. (2000). "Use of 4-Bromobenzyl Bromide in Solid Phase Synthesis". Organic Letters. Link
- Gawley, R. E., & Aube, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Standard text for auxiliary mechanisms).
-
MacMillan, D. W. C. (2000). "New Strategies for Organocatalysis". Nature. (Context on imidazolidinone utility). Link
Sources
Accelerated Synthesis of 1-(4-Bromobenzyl)-2-imidazolidinone Analogues via Microwave Irradiation
An Application Note for Drug Development Professionals
Abstract: The 2-imidazolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note provides a detailed protocol for the rapid and efficient synthesis of 1-(4-Bromobenzyl)-2-imidazolidinone, a versatile intermediate for drug discovery, utilizing Microwave-Assisted Organic Synthesis (MAOS). We delve into the mechanistic rationale for the enhanced reaction rates, present a robust, step-by-step protocol from precursor synthesis to final product characterization, and offer insights for troubleshooting and optimization. This green chemistry approach significantly reduces reaction times from hours to minutes, increases yields, and simplifies purification compared to conventional heating methods.[3][4][5][6]
The Strategic Advantage of Microwave-Assisted Synthesis
The synthesis of heterocyclic compounds is a cornerstone of pharmaceutical development. However, traditional thermal methods often require prolonged reaction times, high energy consumption, and can lead to the formation of undesirable byproducts.[3][7] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry by addressing these limitations.[8][9]
The advantages of MAOS are rooted in its unique heating mechanism. Unlike conventional methods that rely on slow external heat transfer, microwaves directly couple with polar molecules in the reaction mixture.[9][10] This interaction, primarily through dipolar polarization and ionic conduction, generates rapid, uniform, and localized heating throughout the reaction volume.[8][10] This efficiency not only dramatically accelerates reaction rates but also often leads to higher product purity and improved yields by minimizing thermal degradation and side reactions.[4][5] For the synthesis of pharmacologically relevant scaffolds like 2-imidazolidinones, this translates to a significant increase in laboratory productivity and a more sustainable synthetic practice.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic route involves a two-step process: the formation of the key intermediate, N-(4-bromobenzyl)ethane-1,2-diamine, followed by a microwave-assisted cyclization to form the 2-imidazolidinone ring.
Step 1: Precursor Synthesis via Reductive Amination The precursor is synthesized through the reductive amination of 4-bromobenzaldehyde with ethylenediamine. This reaction forms a Schiff base intermediate which is subsequently reduced in situ to yield the desired substituted diamine.
Step 2: Microwave-Assisted Cyclocondensation The core of this protocol is the cyclization of the N-substituted diamine with 1,1'-Carbonyldiimidazole (CDI). CDI is an excellent carbonylating agent as it is a stable solid and its byproducts (imidazole and CO₂) are easily removed. The proposed mechanism involves the initial activation of one of the amino groups by CDI, followed by an intramolecular nucleophilic attack by the second amino group to form the cyclic urea structure. Microwave irradiation dramatically accelerates this cyclization step.[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpas.com [ijrpas.com]
- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. ajrconline.org [ajrconline.org]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
Buchwald-Hartwig Amination Utilizing 1-(4-Bromobenzyl)-2-imidazolidinone: An Application Guide
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Traditional methods for aryl C-N bond formation often require harsh conditions and have limited substrate scope and functional group tolerance.[2][4] The Buchwald-Hartwig reaction, in contrast, generally proceeds under milder conditions with a broad range of coupling partners.[2][3]
This application note provides a detailed guide for the Buchwald-Hartwig amination of 1-(4-bromobenzyl)-2-imidazolidinone. This substrate is of particular interest as the resulting N-arylated imidazolidinone scaffold is a key feature in many biologically active compounds. The imidazolidin-2-one core is a privileged structure in medicinal chemistry, and the ability to append various amine functionalities via C-N coupling opens a vast chemical space for drug discovery and development. This guide will delve into the reaction mechanism, provide a detailed experimental protocol, and offer insights into troubleshooting and data interpretation.
Reaction Principle and Mechanism
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1] The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3]
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by a suitable ligand, reacts with the aryl halide (in this case, this compound) in an oxidative addition step. This forms a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This is the final step where the C-N bond is formed, yielding the desired N-arylated product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
A potential side reaction is β-hydride elimination, which can be minimized by the appropriate choice of ligand and reaction conditions.[2]
Sources
Troubleshooting & Optimization
Optimizing reaction yields for 1-(4-Bromobenzyl)-2-imidazolidinone synthesis
A Guide for Optimizing Reaction Yields and Troubleshooting Common Issues
Welcome to the technical support center for the synthesis of 1-(4-Bromobenzyl)-2-imidazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial N-alkylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your synthesis for maximum yield and purity.
Section 1: Reaction Fundamentals
The synthesis of this compound is a classic nucleophilic substitution reaction. The process involves the deprotonation of 2-imidazolidinone to form a potent nucleophile, which then attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide ion.
Caption: General workflow for N-alkylation of 2-imidazolidinone.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the optimal base for this reaction?
The choice of base is critical and depends on balancing reactivity with the potential for side reactions. The N-H proton of 2-imidazolidinone is weakly acidic, so a sufficiently strong base is required for efficient deprotonation.
-
Strong Bases (e.g., NaH, NaHMDS, LiHMDS): These are highly effective as they irreversibly deprotonate the 2-imidazolidinone, generating the corresponding sodium salt.[1][2] This maximizes the concentration of the active nucleophile, often leading to higher yields and faster reaction times. Sodium hydride (NaH) is a common and cost-effective choice.[2]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Carbonate bases are easier and safer to handle than metal hydrides. However, they may not be strong enough to fully deprotonate the substrate, leading to an equilibrium condition that can result in lower yields or require higher temperatures and longer reaction times.[3][4] They are a viable option when milder conditions are necessary.
Q2: What is the best solvent for this synthesis?
Polar aprotic solvents are standard for this type of N-alkylation because they can dissolve the reactants and stabilize the charged transition state without interfering with the nucleophile.
-
Dimethylformamide (DMF): An excellent choice that readily dissolves 2-imidazolidinone and its salts. A published procedure for this specific synthesis successfully uses DMF.[2]
-
Tetrahydrofuran (THF): Another common choice, particularly when using strong bases like NaH.[1] It is less polar than DMF and can be easier to remove during workup.
-
Acetonitrile (MeCN): Suitable, especially when using carbonate bases.[4]
Q3: Which alkylating agent should I use, 4-bromobenzyl bromide or 4-bromobenzyl chloride?
You should use 4-bromobenzyl bromide . The reaction is a nucleophilic substitution where the halide acts as the leaving group. Bromide is a better leaving group than chloride because it is a weaker base. Using a more reactive alkylating agent like the bromide will result in faster reaction rates and potentially higher yields under the same conditions.[1]
Section 3: Troubleshooting Guide
Issue 1: Low or No Product Formation
Question: My reaction shows very low conversion to the desired product, with mostly starting material remaining. What are the likely causes and how can I fix this?
Answer: This issue almost always points to inefficient deprotonation of the 2-imidazolidinone or suboptimal reaction conditions.
-
Insufficiently Strong Base: If you are using a weak base like potassium carbonate, it may not be strong enough to generate a sufficient concentration of the nucleophilic anion.
-
Reaction Temperature is Too Low: While lower temperatures can prevent side reactions, insufficient thermal energy can stall the reaction, especially with less reactive reagents.
-
Poor Reagent Quality: Moisture in the solvent or on the glassware can quench strong bases like NaH. The 2-imidazolidinone or 4-bromobenzyl bromide may have degraded.
-
Solution: Ensure all solvents are anhydrous and glassware is flame-dried, especially when using NaH. Use fresh, high-purity reagents.
-
| Base | Typical Solvent | Advantages | Disadvantages |
| Sodium Hydride (NaH) | THF, DMF | High reactivity, irreversible deprotonation, high yields.[1][2] | Moisture-sensitive, requires inert atmosphere, flammable. |
| NaHMDS / LiHMDS | THF | Very strong, soluble, high yields, excellent for sterically hindered substrates.[5] | More expensive, moisture-sensitive. |
| Potassium Carbonate (K₂CO₃) | DMF, MeCN | Easy to handle, inexpensive, milder conditions.[3] | May result in lower yields or require heat; equilibrium reaction. |
Issue 2: Formation of a Major Side Product (Suspected Dialkylation)
Question: I'm observing a significant amount of a non-polar byproduct. I suspect it's the 1,3-bis(4-bromobenzyl)-2-imidazolidinone. How can I prevent this?
Answer: Your suspicion is likely correct. The mono-alkylated product still possesses an N-H proton that can be deprotonated by excess base, creating a new nucleophile that reacts with another equivalent of the alkylating agent. This is a very common side reaction.[1]
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of 2-imidazolidinone (e.g., 1.1 to 1.2 equivalents) relative to the 4-bromobenzyl bromide. This ensures the electrophile is consumed before it can significantly react with the product.
-
Slow Addition of Alkylating Agent: Add the 4-bromobenzyl bromide dropwise to the reaction mixture at a low temperature (e.g., 0 °C).[1] This keeps the instantaneous concentration of the electrophile low, favoring a reaction with the more abundant starting material anion over the product anion.
-
Lower Reaction Temperature: Running the reaction at the lowest feasible temperature will slow down the second alkylation step more significantly than the first, improving selectivity.[1]
Caption: A troubleshooting flowchart for common N-alkylation issues.
Issue 3: Complex Product Mixture and Purification Difficulties
Question: My crude reaction mixture is difficult to purify. How can I simplify this process?
Answer: A clean reaction is the easiest to purify. The strategies to prevent dialkylation will significantly simplify the crude mixture. For purification:
-
Column Chromatography: This is the most common method for separating the starting material, mono-alkylated, and di-alkylated products due to their differing polarities.
-
Recrystallization: If the crude product is solid and reasonably pure, recrystallization can be a highly effective method for obtaining high-purity material. A procedure describes recrystallizing a similar compound from diisopropyl ether.[2]
-
Acid-Base Extraction: If unreacted 2-imidazolidinone is a major contaminant, an acidic wash during the workup can help remove it into the aqueous layer, although its solubility may be limited.
Section 4: Recommended Experimental Protocols
Protocol A: High-Yield Synthesis Using Sodium Hydride
This protocol is adapted from a documented synthesis and is designed for high conversion by using a strong base.[2]
Caption: General experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-imidazolidinone (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.5 M. Stir the solution.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 15-30 minutes.
-
Alkylation: Add 4-bromobenzyl bromide (1.0 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[2] Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography or recrystallization.
Protocol B: Alternative Synthesis Using Potassium Carbonate
This protocol uses a milder, easier-to-handle base and may require heating to achieve good conversion.[4]
-
Preparation: To a round-bottom flask, add 2-imidazolidinone (1.2 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetonitrile (MeCN) or DMF.
-
Addition of Alkylating Agent: Add 4-bromobenzyl bromide (1.0 eq) to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC. The reaction may take several hours (4-24 h).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
References
-
Beilstein Journal of Organic Chemistry. (2013). Non-cross-linked polystyrene-supported 2-imidazolidinone chiral auxiliary: synthesis and application in asymmetric alkylation reactions. National Institutes of Health. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2004). Synthesis and Evaluation of Disubstituted N -Imidazolidin-2-ones Acting as Potential Immunosuppressive Agents. Taylor & Francis Online. [Link]
-
The Journal of Organic Chemistry. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. [Link]
-
ResearchGate. (2015). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. ResearchGate. [Link]
-
MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Non-cross-linked polystyrene-supported 2-imidazolidinone chiral auxiliary: synthesis and application in asymmetric alkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for removing impurities from crude 1-(4-Bromobenzyl)-2-imidazolidinone
Technical Support Center: Purification of 1-(4-Bromobenzyl)-2-imidazolidinone
Welcome to the technical support guide for the purification of crude this compound. This resource is designed for researchers, chemists, and drug development professionals who require this key intermediate in a highly pure form. Achieving high purity is critical, as residual starting materials or reaction by-products can interfere with subsequent synthetic steps and compromise the integrity of final compounds. This guide provides field-tested troubleshooting advice and detailed protocols to help you navigate common purification challenges.
Section 1: Understanding the Challenge - Common Impurities
The synthesis of this compound typically involves the cyclization of a diamine precursor with a carbonyl source. The nature and quantity of impurities in your crude product will depend on the specific synthetic route, reaction conditions, and work-up procedure. Below are the most common impurities to anticipate.
-
Unreacted Starting Materials:
-
N-(4-bromobenzyl)ethylenediamine: A polar, basic compound that can be difficult to separate from the product if present in large quantities.
-
4-Bromobenzyl Halide (Br or Cl): A lachrymatory and reactive starting material for the diamine synthesis that may carry through.
-
Carbonyl Source Reagents: Residuals from reagents like urea, phosgene, triphosgene, or carbonyldiimidazole (CDI).[1]
-
-
Reaction By-products:
-
Bis-urea Derivatives: Formed by the reaction of two molecules of the diamine with one carbonyl source, leading to a larger, often less soluble molecule.
-
Partially Reacted Intermediates: Such as the non-cyclized urea formed between the diamine and the carbonyl source.
-
De-benzylated Product (2-Imidazolidinone): Can occur under harsh reaction conditions, particularly during catalytic hydrogenation steps if used in the synthesis of the starting diamine.[2]
-
-
Residual Solvents:
-
High-boiling point solvents used in the reaction (e.g., DMF, DMSO, Dioxane) can be trapped in the crude solid and prevent effective crystallization.
-
Section 2: Troubleshooting Guide for Purification
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Question 1: My crude product is an oily or sticky solid that fails to crystallize. How can I solidify it for further purification?
-
Probable Cause: This is often due to the presence of high-boiling point residual solvents or significant amounts of unreacted starting materials that act as a eutectic mixture, depressing the melting point.
-
Expert Solution:
-
Trituration: The first step is to attempt trituration. This involves stirring the crude oil/gum with a solvent in which the desired product is insoluble, but the impurities are at least partially soluble. For this compound, which is moderately polar, non-polar solvents are an excellent choice.
-
Procedure: Add a small volume of cold diethyl ether or a mixture of hexanes/ethyl acetate (e.g., 9:1) to the crude material. Vigorously stir or sonicate the mixture. The desired product should precipitate as a solid.
-
Causality: The non-polar solvent dissolves unreacted non-polar starting materials and helps to wash away residual polar solvents by partitioning, "shocking" the desired polar product out of the solution/oil phase.
-
-
If Trituration Fails: If the product remains oily, it indicates very high impurity levels. In this case, a primary purification by flash column chromatography is the most effective approach before attempting crystallization.
-
Question 2: I performed a recrystallization, but my yield is extremely low.
-
Probable Causes & Solutions:
-
Incorrect Solvent Choice: The most common reason is that the product is too soluble in the chosen solvent, even at room temperature. A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.[3]
-
Using Excessive Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much will keep a significant portion of your product in solution upon cooling, drastically reducing the yield.
-
Cooling Too Rapidly: Crash-cooling the solution (e.g., by placing it directly in an ice bath) leads to the formation of small, often impure crystals and traps impurities. Allow the solution to cool slowly to room temperature first, which promotes the growth of larger, purer crystals, before moving it to an ice bath to maximize precipitation.
-
Question 3: My product is still impure after a single recrystallization, as confirmed by TLC or ¹H NMR.
-
Probable Cause: The impurity has a solubility profile very similar to that of your product in the chosen solvent system, causing it to co-precipitate.
-
Expert Solution:
-
Second Recrystallization: Perform a second recrystallization using a different solvent or solvent system. For example, if you first used ethanol, try ethyl acetate or a mixture like toluene/isopropanol. Changing the solvent polarity can alter the relative solubilities of the product and impurity, enabling separation.
-
Switch to Chromatography: If recrystallization proves ineffective, flash column chromatography is the definitive method for separating compounds with similar polarities.[4] It provides a much higher degree of separation based on differential adsorption to the stationary phase.
-
Question 4: During column chromatography, my product and a key impurity are co-eluting.
-
Probable Cause: The polarity of the mobile phase is not optimized to provide sufficient resolution between the two compounds on the stationary phase.
-
Expert Solution:
-
Solvent System Optimization via TLC: Before running a large-scale column, screen various mobile phases using TLC. The ideal solvent system should give your product an Rf value of approximately 0.25-0.35 and show clear separation from the impurity spot. Test different ratios of hexanes/ethyl acetate, or for more polar impurities, dichloromethane/methanol.
-
Use a Shallow Gradient: Instead of isocratic elution (using a single solvent mixture), employ a shallow solvent gradient.[4] For example, start with 20% ethyl acetate in hexanes and slowly increase to 40% over several column volumes. This technique sharpens the elution bands and can often resolve closely-running spots.
-
Increase Column Length/Decrease Diameter: For very difficult separations, using a longer, narrower column increases the number of theoretical plates and enhances separation efficiency, at the cost of a longer run time.
-
Question 5: My product seems to be degrading on the silica gel column, resulting in streaking on TLC and low recovery.
-
Probable Cause: The imidazolidinone ring, containing amide-like functionality, can be sensitive to the acidic nature of standard silica gel. The lone pairs on the nitrogen atoms can interact strongly, leading to irreversible binding or degradation.
-
Expert Solution:
-
Neutralize the Mobile Phase: Add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N), to your eluent.[5] This deactivates the acidic silanol groups on the silica surface, preventing degradation and improving peak shape.
-
Use a Different Stationary Phase: Consider using neutral alumina as your stationary phase, which is less acidic than silica and often better suited for basic or acid-sensitive compounds.
-
Revert to Recrystallization: If chromatographic methods prove destructive, focus on optimizing recrystallization, as it is a milder purification technique.
-
Section 3: Visualized Purification Workflow
The choice between recrystallization and column chromatography depends on the nature and level of impurities. This decision tree can guide your strategy.
Caption: Decision tree for selecting a purification method.
Section 4: Standard Purification Protocols
Protocol A: Purification by Recrystallization
This method is ideal when the crude product is of relatively high purity (>90%) and impurities have different solubility profiles.
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot and allow it to precipitate upon cooling.
Solvent/System Polarity Comments Isopropanol (IPA) Polar Protic Often a good starting point for imidazolidinones. Ethyl Acetate (EtOAc) Polar Aprotic Good for compounds of intermediate polarity. Acetonitrile (MeCN) Polar Aprotic Can be effective if IPA or EtOAc fail. | Toluene/IPA | Mixed | A non-polar/polar mixture can fine-tune solubility. |
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until all the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize recovery.
-
Isolation and Drying: Collect the crystals by vacuum filtration (Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol B: Purification by Flash Column Chromatography
This is the most powerful method for separating complex mixtures or impurities with similar polarity to the product.
-
TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. A common starting point is a mixture of Hexanes and Ethyl Acetate. Adjust the ratio until the product has an Rf of ~0.3. If the compound does not move from the baseline, switch to a more polar system like Dichloromethane/Methanol.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a glass column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present. The packed silica height should be about 10-15 cm for every 1 g of crude material.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (or Celite) to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the elution process by collecting fractions and analyzing them by TLC.
-
Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum.
Section 5: Frequently Asked Questions (FAQs)
-
Q1: What is the best way to store purified this compound?
-
The compound should be stored in a tightly sealed container, protected from moisture, at room temperature. Long-term storage under an inert atmosphere (Nitrogen or Argon) is recommended to prevent slow degradation.
-
-
Q2: How can I be certain all purification solvents have been removed from my final product?
-
The most definitive method is ¹H NMR spectroscopy. Residual solvent peaks (e.g., ethyl acetate, hexanes, methanol) are easily identifiable. Drying the sample under high vacuum at a slightly elevated temperature (e.g., 40 °C, if the compound is stable) for several hours is typically sufficient.
-
-
Q3: My crude TLC shows multiple spots. How do I know which one is my product?
-
If authentic reference material is not available, you can often deduce the product spot by its characteristics. The product, this compound, is moderately polar. It should have a lower Rf value (travel less up the plate) than non-polar starting materials like 4-bromobenzyl bromide but a higher Rf than highly polar starting materials like N-(4-bromobenzyl)ethylenediamine. Staining the TLC plate with a potassium permanganate (KMnO₄) stain can help, as the diamine will stain intensely while the product (a urea) will be less reactive.
-
References
-
Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1951. Available at: [Link]
-
Silva, A. B., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazolidinones. Retrieved from [Link]
-
Dalaf, A. H., Jumaa, F. H., & Salih, H. K. (2021). Preparation, Characterization, Biological Evaluation and Assess Laser Efficacy for New Derivatives of Imidazolidin-4-one. International Research Journal of Multidisciplinary Technovation, 3(4), 41-51. Available at: [Link]
-
Dalaf, A. H., Jumaa, F. H., & Salih, H. K. (2021). Preparation, Characterization, Biological Evaluation and Assess Laser Efficacy for New Derivatives of Imidazolidin-4-one. ResearchGate. Available at: [Link]
-
Marinov, M., et al. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Available at: [Link]
-
Impactfactor. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Retrieved from [Link]
-
Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 5. Available at: [Link]
-
Zakharyan, A. V., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4436. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Supplementary Information for... Available at: [Link]
Sources
Troubleshooting low conversion rates in imidazolidinone N-benzylation
Topic: Troubleshooting Low Conversion Rates
Introduction: The Hidden Bottleneck
You are likely here because your synthesis of a MacMillan-type organocatalyst or an Evans-style chiral auxiliary has stalled. The N-benzylation of imidazolidinones is deceptively simple on paper—a nucleophilic substitution (
The core issue is rarely the electrophile (benzyl halide); it is the nucleophilicity of the imidazolidinone nitrogen . The electron-withdrawing carbonyl group and the cyclic constraints significantly lower the pKa of the N-H bond (approx. pKa 20–24 in DMSO), making deprotonation thermodynamically challenging with weak bases, while steric hindrance from chiral substituents (tert-butyl, phenyl) kinetically retards the attack.
This guide moves beyond generic advice to address the specific physicochemical barriers causing your low conversion.
Part 1: Diagnostic Troubleshooting Modules
Module A: The Thermodynamic Barrier (0–10% Conversion)
Symptom: TLC shows only starting material. No reaction after 24 hours.
Q: "I used Potassium Carbonate (
-
The Fix: You must use a base with a conjugate acid pKa
.-
Standard: Sodium Hydride (NaH) (pKa ~35).
-
Alternative: LiHMDS or NaHMDS (pKa ~26).
-
Q: "I switched to NaH in DMF, but the reaction turned black and yield is poor." A: This indicates decomposition (elimination) or solvent impurity. DMF decomposes over time to dimethylamine, which competes for the benzyl halide. Furthermore, commercial NaH often contains sodium hydroxide (NaOH) impurities if not stored properly, introducing water that quenches the anion.
-
The Fix:
-
Solvent Switch: Use anhydrous THF (0.1 M) with LiHMDS at -78°C
RT. This is milder and cleaner than NaH/DMF. -
Reagent Quality: If using NaH, wash it with dry hexane under argon to remove mineral oil and surface hydroxides before adding DMF.
-
Module B: The Kinetic Stall (40–60% Conversion)
Symptom: Reaction starts well but stalls halfway. Adding more reagents doesn't help.
Q: "Why does the reaction stop at 50% conversion?" A: This is usually surface passivation or product inhibition . In heterogeneous mixtures (NaH in THF/DMF), the byproduct (NaBr) can precipitate on the surface of the unreacted NaH, forming an impermeable salt crust.
-
The Fix:
-
Additives: Add 10 mol% 15-Crown-5 (for Na+) or 12-Crown-4 (for Li+) to solubilize the cation and break up ion pairs.
-
Agitation: Switch from magnetic stirring to mechanical stirring or sonication to physically disrupt the salt crust.
-
Q: "My benzyl bromide is gone, but the amine is still there."
A: Your electrophile degraded via E2 Elimination .
Strong bases (NaH, KHMDS) can act as bases rather than nucleophiles, stripping a proton from the benzyl halide (if
-
The Fix:
-
Inverse Addition: Do not add the benzyl halide until after the deprotonation is complete (bubbling stops).
-
Temperature Control: Perform the alkylation at 0°C. Only heat to reflux if absolutely necessary.
-
Module C: Regioselectivity Issues (O- vs. N-Alkylation)
Symptom: Two spots on TLC with similar Rf values.
Q: "I isolated a product that hydrolyzes back to starting material. What is it?"
A: You likely formed the O-alkylated isourea (kinetic product) instead of the N-alkylated imidazolidinone (thermodynamic product).
According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is the "harder" nucleophile. This occurs often when using "hard" counter-ions like
-
The Fix:
-
Switch Cation: Use Potassium (
) bases (e.g., KHMDS). The larger cation coordinates less tightly to the oxygen, favoring N-alkylation. -
Thermodynamic Equilibration: Heat the reaction. N-alkylation is thermodynamically favored; O-alkylated products can sometimes rearrange to N-alkylated products at higher temperatures.
-
Part 2: Visualizing the Failure Points
The following diagram illustrates the critical decision nodes where the reaction typically fails.
Caption: Figure 1. Mechanistic divergence in imidazolidinone alkylation. Green paths indicate success; red paths indicate common failure modes.
Part 3: Optimized Experimental Protocols
Method A: The "Brute Force" Method (High Purity)
Best for: Small scale (<1g), difficult substrates, chiral auxiliary synthesis.
| Parameter | Specification | Reason |
| Base | NaH (60% in oil), 1.2 equiv | Irreversible deprotonation. |
| Solvent | DMF (Anhydrous), 0.1 M | High dielectric constant stabilizes the transition state. |
| Additive | TBAI (Tetrabutylammonium iodide), 10 mol% | Catalyzes Finkelstein exchange (R-Cl |
| Temp | 0°C | Suppresses elimination side reactions. |
Step-by-Step:
-
Flame-dry a round-bottom flask under Argon.
-
Add NaH (1.2 equiv). Wash with dry hexane (
) to remove oil if downstream purification is sensitive. -
Suspend NaH in anhydrous DMF at 0°C.
-
Add Imidazolidinone (1.0 equiv) slowly. Critical: Stir at 0°C for 30 mins until H2 evolution ceases. Ensure full deprotonation before adding the electrophile.
-
Add Benzyl Bromide (1.2 equiv) dropwise.
-
Add TBAI (0.1 equiv).
-
Warm to RT and stir for 4–12 hours.
-
Quench: Cool to 0°C, add saturated
carefully.
Method B: Phase Transfer Catalysis (Scalable/Green)
Best for: Large scale (>10g), moisture-sensitive bases are too hazardous.
| Parameter | Specification | Reason |
| Base | 50% KOH (aq) | Cheap, easy to handle. |
| Solvent | Toluene | Good solubility for organics, distinct phase separation. |
| Catalyst | TBAB (Tetrabutylammonium bromide), 5-10 mol% | Shuttles the anion into the organic phase. |
Step-by-Step:
-
Dissolve Imidazolidinone (1.0 equiv) and Benzyl Bromide (1.5 equiv) in Toluene.
-
Add TBAB (0.05 equiv).
-
Add 50% KOH solution (5.0 equiv) vigorously.
-
Critical: High-speed mechanical stirring is required to maximize interfacial area.
-
Monitor by TLC.[1][2] If stalled, add more solid KOH pellets.
Part 4: Decision Tree for Optimization
Use this logic flow to determine your next step based on your current results.
Caption: Figure 2. Troubleshooting logic flow for N-benzylation optimization.
References
-
MacMillan, D. W. C., et al. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[3] Journal of the American Chemical Society.[4]
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Establishes pKa data for ureas/amides).
-
Doumaux, A. R. (1971). Phase-Transfer Catalysis in Organic Synthesis.[5][6] (Foundational text on PTC for N-alkylation).
-
Evans, D. A., et al. (1982). Chiral Enolates in Asymmetric Synthesis. (Discusses similar alkylation challenges in oxazolidinones).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. "The Asymmetric Phase-Transfer Catalyzed Alkylation of Imidazolyl Keton" by Michael Andrew Christiansen [scholarsarchive.byu.edu]
- 6. researchgate.net [researchgate.net]
Minimizing side reactions during the synthesis of 1-(4-Bromobenzyl)-2-imidazolidinone
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Side Reactions in 1-(4-Bromobenzyl)-2-imidazolidinone Synthesis
Introduction: The Selectivity Challenge
Synthesizing This compound via direct N-alkylation is a classic exercise in competing kinetics. The core challenge lies in the symmetry of the starting material, 2-imidazolidinone (ethylene urea). It possesses two equivalent nucleophilic nitrogen sites (
Once the first 4-bromobenzyl group is attached, the remaining
Part 1: Critical Process Parameters (FAQs)
Module 1: Stoichiometry & Selectivity
Q: Why does my reaction consistently yield 15-20% of the dialkylated byproduct? A: This is a statistical inevitability if you use a 1:1 stoichiometric ratio. In a 1:1 mixture, as the concentration of the mono-product rises, it begins to compete with the unreacted starting material for the remaining alkylating agent.
-
The Fix: You must shift the statistical probability by using a large excess of 2-imidazolidinone (3.0 to 4.0 equivalents) relative to 4-bromobenzyl bromide.
-
The Logic: By flooding the reaction with the starting urea, any activated benzyl bromide molecule is statistically far more likely to encounter an unreacted imidazolidinone molecule than a mono-product molecule.
-
Purification Bonus: 2-imidazolidinone is highly water-soluble. The excess starting material can be effortlessly washed away during the aqueous workup, leaving the hydrophobic mono-product in the organic phase.
Q: Can I use a protecting group instead of excess reagent? A: You can, but it is generally inefficient for this specific scaffold. Acetyl or Boc protection requires two extra synthetic steps (protection and deprotection). The "excess reagent" strategy is a "self-purifying" single-step protocol that is far more atom-economical for this specific transformation.
Module 2: Base Selection & Solvent Effects
Q: Should I use Sodium Hydride (NaH) or Potassium Carbonate (
-
NaH (Irreversible Deprotonation): Rapidly generates the imidazolidinone anion. At
, this anion is highly reactive. By adding the electrophile slowly, you ensure the anion is consumed immediately, preventing it from equilibrating or acting as a base for the mono-product. - (Equilibrium Deprotonation): Often requires reflux in acetonitrile or acetone. The higher thermal energy increases the rate of the second alkylation (side reaction).
Q: I see a "sludge" forming when using NaH. Is this normal? A: Yes. The sodium salt of 2-imidazolidinone is often insoluble in THF, forming a suspension.
-
Troubleshooting: Ensure vigorous mechanical stirring. Do not switch to a solvent that fully solubilizes the salt (like DMPU) without re-evaluating kinetics, as a highly soluble anion is more aggressive and may lead to higher dialkylation rates.
Module 3: Impurity Management
Q: I am detecting 4-bromobenzyl alcohol in my crude NMR. Where did it come from? A: This indicates hydrolysis of your starting material, 4-bromobenzyl bromide.
-
Cause: Trace water in your solvent or "wet" base. Benzyl halides are highly susceptible to nucleophilic attack by hydroxide ions.
-
Prevention: Use anhydrous solvents (THF distilled from Na/Benzophenone or dried via molecular sieves). Ensure your NaH is fresh or washed of oil under inert gas.
Part 2: Optimized Experimental Protocol
Objective: Synthesis of this compound with <5% dialkylation.
Reagents:
-
2-Imidazolidinone (30.0 mmol, 3.0 eq)
-
Sodium Hydride (60% in oil) (11.0 mmol, 1.1 eq relative to bromide)
-
4-Bromobenzyl bromide (10.0 mmol, 1.0 eq)
-
Tetrahydrofuran (THF), anhydrous (50 mL)
Step-by-Step Methodology:
-
Anion Generation:
-
Flame-dry a 250 mL round-bottom flask and flush with Argon.
-
Add 2-imidazolidinone (2.58 g, 30 mmol) and anhydrous THF (30 mL).
-
Cool to 0°C in an ice bath.
-
Add NaH (0.44 g, 11 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. A white suspension will form.
-
-
Controlled Addition (The Critical Step):
-
Cool the suspension back to 0°C .
-
Dissolve 4-bromobenzyl bromide (2.50 g, 10 mmol) in anhydrous THF (20 mL).
-
Add this solution dropwise via a pressure-equalizing addition funnel or syringe pump over 45-60 minutes .
-
Why? Keeping the electrophile concentration low ensures it is instantly consumed by the vast excess of unreacted urea anion.
-
-
Reaction & Quench:
-
Allow to warm to RT and stir for 3-4 hours. Monitor by TLC (EtOAc/Hexane).[2]
-
Quench by careful addition of saturated aqueous
(10 mL) at 0°C.
-
-
Workup (Purification by Solubility):
-
Dilute with water (50 mL) and extract with Dichloromethane (DCM) (
mL). -
Crucial Wash: Wash the combined organic layers with water (
mL) . -
Mechanism:[3][4][5][6][7] This step removes the excess unreacted 2-imidazolidinone (water-soluble), leaving the mono-product in the DCM.
-
Dry over
, filter, and concentrate.
-
-
Crystallization:
-
Recrystallize the crude solid from Ethanol/Hexane or Toluene to remove trace dialkylated byproduct.
-
Part 3: Reaction Data & Visualization
Table 1: Troubleshooting Common Impurities
| Observation | Probable Cause | Corrective Action |
| High Dialkylation (>10%) | Stoichiometry is too close to 1:1. | Increase 2-imidazolidinone to 3-4 equivalents. |
| High Dialkylation (>10%) | Addition of benzyl bromide was too fast. | Use a syringe pump (10 mL/hr) at 0°C. |
| Low Yield / Unreacted Bromide | Old NaH (inactive) or wet solvent. | Titrate NaH or use fresh bottle; dry THF over sieves. |
| Product is "Oily" / Sticky | Residual DMF or mineral oil from NaH. | Wash crude solid with hexanes (removes oil) or lyophilize (removes DMF). |
| Benzyl Alcohol Impurity | Hydrolysis due to moisture. | Ensure strict inert atmosphere ( |
Figure 1: Reaction Pathway & Selectivity Control
This diagram illustrates the kinetic competition between the desired mono-alkylation and the parasitic di-alkylation, highlighting where the protocol intervenes.
Caption: Kinetic pathway showing how excess starting material competitively inhibits the formation of the dialkylated byproduct.
References
-
Organic Chemistry Portal. Synthesis of Imidazolidinones and Related Compounds. (General methodology for cyclic urea synthesis). [Link]
-
Carbone, G. et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI Molecules. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10224169, this compound. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Imidazolidinone synthesis [organic-chemistry.org]
Technical Support Center: Solubility Optimization for 1-(4-Bromobenzyl)-2-imidazolidinone
Case ID: SOL-IMID-004 Status: Open Subject: Overcoming aqueous precipitation in biological assays Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3]
Executive Summary
1-(4-Bromobenzyl)-2-imidazolidinone presents a classic "brick dust" solubility profile.[1][2][3] While the imidazolidinone core possesses moderate polarity (dipole moment
This guide provides a tiered approach to solubilization, moving from standard solvent optimization to advanced molecular encapsulation.[3]
Tier 1: The "Solvent Shift" Protocol (Standard)
For most high-throughput screening (HTS) and enzymatic assays, simply dumping a DMSO stock into water causes immediate crash-out.[1][2][3] You must use a Solvent Shift strategy to lower the kinetic energy barrier of mixing.
The Solvent Matrix
| Solvent | Solubility Rating | Biological Limit (Final Conc.) | Notes |
| DMSO | High (>50 mM) | 0.1% (Cell-based)1-2% (Enzymatic) | Primary Choice. Hygroscopic; keep desiccated.[1][2][3] |
| Ethanol | Moderate | 0.5% - 1% | Alternative if DMSO interferes with specific enzyme active sites.[1][2][3] |
| DMI | Very High | < 0.1% | 1,3-Dimethyl-2-imidazolidinone.[1][2][3] Structurally related super-solvent.[3] Use only if DMSO fails.[3] Toxic. |
Step-by-Step Serial Dilution Workflow
Crucial Rule: Never dilute a 100% DMSO stock directly into 100% aqueous buffer.[3] The abrupt change in polarity forces hydrophobic aggregation.[3]
Protocol:
-
Prepare Master Stock: Dissolve compound at 10 mM in anhydrous DMSO. Vortex until clear.
-
Intermediate Dilution: Dilute the Master Stock into an intermediate solvent mix (e.g., 50% DMSO / 50% Buffer) before the final assay concentration.
-
Final Dispense: Add the intermediate mix to the assay well.
Visual Workflow: Preventing Precipitation
Figure 1: The "Solvent Shift" dilution scheme designed to prevent hydrophobic aggregation by graduating the polarity change.[1][2]
Tier 2: Advanced Formulation (Cyclodextrin Complexation)
If the compound precipitates even with the Solvent Shift method, or if your assay is sensitive to DMSO > 0.1%, you must use Hydroxypropyl-
Mechanism of Action
HP-
Protocol: The "Kneading" Method
This method yields a thermodynamically stable inclusion complex, superior to simple mixing.[2]
-
Ratio Calculation: Use a 1:2 molar ratio (Drug : Cyclodextrin).
-
Slurry Preparation:
-
Kneading: Grind vigorously with a pestle for 30–45 minutes. The paste will dry out; add small drops of 50% Ethanol/Water to maintain consistency.
-
Dissolution: Resuspend the resulting paste in the final assay buffer.
-
Filtration: Pass through a 0.22 µm PVDF filter to remove uncomplexed "brick dust."[3]
Troubleshooting & FAQs
Q1: The compound precipitates immediately upon adding to cell culture media (DMEM/RPMI).
Diagnosis: This is likely due to the "Salting Out" effect. High salt concentrations in media reduce the solubility of organic non-electrolytes. Solution:
-
Do not add the DMSO stock directly to the media bottle.
-
Pre-dilute the compound in serum-free media or PBS first.[1][3] Serum proteins (Albumin) can bind the drug, but they can also induce precipitation if the local concentration of DMSO is too high during addition.
Q2: My IC50 values are fluctuating wildly between replicates.
Diagnosis: You are measuring a suspension, not a solution. Microprecipitates inhibit enzymes non-specifically (promiscuous inhibition) or settle to the bottom of cell plates, causing localized toxicity. Validation Step:
-
Perform a Dynamic Light Scattering (DLS) check of your assay buffer.[3] If you see particles >100nm, you have precipitation.[3]
-
Add 0.01% Triton X-100 (if assay tolerates) to stabilize the colloid.
Q3: Can I use 1,3-Dimethyl-2-imidazolidinone (DMI) as a solvent?
Answer: Yes, but with extreme caution.[1][2][3] DMI is a structural analog of your compound and an exceptional solvent for ureas.[3] However, it is teratogenic and can permeabilize cell membranes more aggressively than DMSO.[3]
References
-
Assay Guidance Manual (NCBI). Solubility optimization for biological assays and kinetic solubility protocols.[3] [Link]
-
Brewster, M. E., & Loftsson, T. (2007).[2][3] Cyclodextrins as pharmaceutical solubilizers.[3][4][5] Advanced Drug Delivery Reviews. (Discusses HP-
-CD mechanisms). [Link] -
Di, L., & Kerns, E. H. (2015).[2][3] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2][3] (Source for "Brick Dust" theory and solubility physics). [Link]
-
PubChem Compound Summary. 2-Imidazolidinone derivatives and physicochemical properties. [Link]
Sources
- 1. 59023-06-2|1-(4-Bromobenzyl)imidazolidin-2-one|BLD Pharm [bldpharm.com]
- 2. atamankimya.com [atamankimya.com]
- 3. 2-Imidazolidinone - Wikipedia [en.wikipedia.org]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Stability of 1-(4-Bromobenzyl)-2-imidazolidinone under basic hydrolysis conditions
This guide is designed as a specialized technical resource for researchers working with 1-(4-Bromobenzyl)-2-imidazolidinone (CAS: 59023-06-2).[1] It addresses the chemical stability, specifically under basic hydrolysis conditions, and provides troubleshooting steps for common experimental observations.
Executive Summary: Stability Profile
This compound is a cyclic urea derivative.[1] Unlike acyclic ureas or amides, the 5-membered imidazolidinone ring exhibits exceptional stability toward basic hydrolysis under standard laboratory conditions (pH 8–14, ambient to moderate heat).[2]
-
Primary Stability Mechanism: In the presence of a base, the N-H proton (pKa ~20–24) is deprotonated to form a mono-anion.[2] This anionic species is electron-rich, which significantly reduces the electrophilicity of the carbonyl carbon, thereby inhibiting nucleophilic attack by hydroxide ions (OH⁻).
-
Degradation Risk: Hydrolysis is typically observed only under forcing conditions (e.g., >100°C, concentrated NaOH/KOH, prolonged reflux) or in acidic media (where protonation activates the carbonyl).[2]
-
Common Misconception: Cloudiness or precipitation in basic aqueous solutions is often mistaken for degradation. In most cases, this is simply the precipitation of the neutral compound due to its low water solubility (LogP ~2.0–2.5).
Technical Data & Physical Properties
| Property | Description |
| CAS Number | 59023-06-2 |
| Molecular Formula | C₁₀H₁₁BrN₂O |
| Molecular Weight | 255.11 g/mol |
| Physical State | Solid (White to off-white powder) |
| Solubility (Water) | Low (< 1 mg/mL); practically insoluble at neutral pH.[1][3] |
| Solubility (Organic) | Soluble in DMSO, DMF, DCM, Methanol, Ethyl Acetate.[2] |
| pKa (N-H) | ~20–24 (Estimated in DMSO); Weakly acidic.[2] |
| Base Stability | High. Stable in 1M NaOH at 25°C for >24 hours. |
| Acid Stability | Moderate. Susceptible to ring-opening hydrolysis in hot concentrated acid (e.g., 6M HCl, >80°C).[2] |
Mechanism of Action: Base Stability vs. Hydrolysis
The following diagram illustrates the competition between the protective deprotonation pathway (dominant) and the hydrolysis pathway (minor/forcing).[2]
Figure 1: Reaction pathways in basic media.[2][4] The fast deprotonation of the N-H group creates a stable anion (Green path), preventing the ring-opening hydrolysis (Red path) typically seen in amides.
Troubleshooting Guide & FAQs
Q1: My reaction mixture turned cloudy after adding NaOH. Did the compound hydrolyze?
Diagnosis: Likely Precipitation , not Hydrolysis.
-
Explanation: this compound is lipophilic.[1] While it may dissolve in organic co-solvents (like THF or DMSO), adding aqueous NaOH increases the polarity of the solvent mixture, causing the neutral organic compound to "crash out."[2]
-
Verification Test:
-
Take a small aliquot of the cloudy suspension.
-
Add an equal volume of Ethyl Acetate or DCM.
-
Shake well.
-
Result: If the cloudiness clears and partitions into the organic layer, it is the intact starting material.
-
Result: If the solid remains or dissolves only in the aqueous layer (unlikely for this compound), degradation may have occurred.[2]
-
Q2: I need to remove the imidazolidinone ring (deprotection). Will basic hydrolysis work?
Recommendation: No, basic hydrolysis is inefficient. [2]
-
Reasoning: Due to the anionic protection mechanism described above, the ring is resistant to base.
-
Solution: Use Acidic Hydrolysis .
-
Protocol: Reflux in 6M HCl or 48% HBr for 4–12 hours. This protonates the carbonyl oxygen, making it susceptible to water attack, leading to ring opening and decarboxylation to yield the diamine salt.[2]
-
Q3: I observe a loss of yield during workup. Where is my compound?
Diagnosis: Phase Partitioning Issue.
-
Explanation: Although the neutral compound is lipophilic, the N-anion (formed in high pH) is water-soluble.[1]
-
Fix: Ensure the pH is adjusted to neutral or slightly acidic (pH 6–7) before extraction.
-
Step 1: Quench the basic reaction mixture with dilute HCl or saturated NH₄Cl until pH ~7.
-
Step 2: Extract with DCM or EtOAc. This ensures the compound is in its neutral, organic-soluble form.
-
Q4: Is the 4-Bromobenzyl group stable to base?
Verdict: Yes.
-
Context: Aryl bromides are generally stable to hydroxide nucleophiles at temperatures <150°C. Hydrolytic cleavage of the C-Br bond (to form a phenol) requires transition metal catalysis (e.g., Pd/Cu) or benzyne formation conditions (extremely strong bases like t-BuLi), which are not present in standard hydrolysis.[2]
Experimental Protocols
Protocol A: Stability Stress Test (Validation)
Use this protocol to confirm the stability of your specific batch under your experimental conditions.[2]
-
Preparation: Dissolve 50 mg of this compound in 1 mL of DMSO.
-
Stress Condition: Add 1 mL of 2M NaOH .
-
Incubation: Stir at 60°C for 4 hours.
-
Analysis:
-
Cool to room temperature.
-
Neutralize with 1 mL of 2M HCl (Caution: Exothermic).
-
Extract with 2 mL Ethyl Acetate.
-
Inject organic layer into HPLC/LC-MS.[1]
-
Pass Criteria: >98% recovery of the parent peak (MW 255). No significant peak at the retention time of N-(4-bromobenzyl)ethylenediamine.
-
Protocol B: Controlled Hydrolysis (Degradation Standard)
Use this only if you need to generate the ring-opened diamine impurity for analytical reference.[1][2]
-
Reagents: 6M HCl (aq) or 1:1 mixture of Ethanol/Conc. HCl.
-
Conditions: Reflux (100°C) for 12–18 hours.
-
Workup:
-
Evaporate solvent to dryness.
-
The residue is the hydrochloride salt of N-(4-bromobenzyl)ethylenediamine .
-
Confirm by LC-MS (Target Mass: ~229/231 Da [M+H]⁺, loss of CO fragment).
-
References
-
Cyclic Urea Stability
-
BenchChem Technical Review. "Stability of the imidazolidine-2,4-dione ring under various reaction conditions." (Hydantoins vs. Imidazolidinones).[2] [Accessed 2025].[2][3][4][5][6]
-
Organic Chemistry Portal. "Synthesis of Imidazolidinones." (Demonstrates stability of the ring during base-catalyzed formation). Available at: [Link][2]
-
-
Physical Properties & Safety
-
Mechanistic Insights
Sources
- 1. 59023-06-2|1-(4-Bromobenzyl)imidazolidin-2-one|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. 1-(4-Aminophenyl)imidazolidin-2-one | C9H11N3O | CID 13755491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Benzylimidazolidin-2-one | C10H12N2O | CID 231403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Imidazolidine - Wikipedia [en.wikipedia.org]
Validation & Comparative
Characterization Guide: FTIR Spectroscopy of 1-(4-Bromobenzyl)-2-imidazolidinone
Executive Summary & Application Context
1-(4-Bromobenzyl)-2-imidazolidinone represents a critical pharmacophore in medicinal chemistry, often serving as a scaffold for phosphodiesterase type 4 (PDE4) inhibitors and various CNS-active agents. Its structure combines a polar, hydrogen-bonding cyclic urea core with a lipophilic, halogenated aromatic moiety.
For the drug development scientist, Fourier Transform Infrared Spectroscopy (FTIR) is not the tool for ab initio structural elucidation—that is the domain of NMR and X-ray crystallography. Instead, FTIR is the premier technique for rapid Quality Control (QC) , polymorph screening, and real-time reaction monitoring. This guide outlines the specific spectral fingerprints required to validate this compound and distinguishes its utility from competing analytical methods.
Comparative Analysis: FTIR vs. Alternatives
In a drug development workflow, selecting the right analytical tool is a function of the specific question being asked. The following table contrasts FTIR with NMR, Mass Spectrometry (MS), and Raman spectroscopy for this specific imidazolidinone derivative.
Table 1: Analytical Method Performance Matrix
| Feature | FTIR (ATR) | 1H NMR (400 MHz) | LC-MS (ESI) | Raman Spectroscopy |
| Primary Utility | Rapid ID, Polymorph Check, Functional Group QC | Definitive Structural Proof, Purity % | Molecular Weight, Trace Impurities | Crystal Lattice, Non-polar bonds |
| Sample Prep | None (Solid/Neat) | Dissolution (CDCl₃/DMSO) | Dissolution + Buffer | None (Solid) |
| Time-to-Result | < 1 Minute | 15–30 Minutes | 10–60 Minutes | < 1 Minute |
| Key Blind Spot | Cannot easily quantify trace impurities (<1%) | Expensive, requires deuterated solvents | No structural connectivity info | Fluorescence interference from aromatics |
| Specific Strength | C=O[1][2][3][4] / N-H Sensitivity: Instantly confirms urea core integrity. | Proton Counting: Confirms the ratio of benzyl CH₂ to aromatic protons. | Halogen Pattern: Isotopic ratio (⁷⁹Br/⁸¹Br) confirms bromine presence. | C-Br Stretch: Better visibility of low-frequency halogen bonds. |
Detailed FTIR Spectral Analysis
The spectrum of this compound is defined by the interplay between the rigid cyclic urea ring and the flexible benzyl substituent.
A. The Diagnostic Regions
Assignments are based on standard correlation tables for cyclic ureas and para-substituted aromatics.
| Frequency Region (cm⁻¹) | Vibration Mode | Functional Group | Diagnostic Note |
| 3200 – 3350 | Secondary Amine (Ring) | Critical QC Point: Presence indicates mono-substitution. If this band disappears, the N3 position has been alkylated (impurity). | |
| 3000 – 3100 | Aromatic Ring | Weak intensity, distinct from alkyl bands.[5] | |
| 2850 – 2950 | Methylene (-CH₂-) | Two bands (sym/asym) from the benzyl linker and the imidazolidinone ring CH₂ groups. | |
| 1680 – 1720 | Cyclic Urea Carbonyl | Strongest Peak. The rigid 5-membered ring forces this higher than acyclic ureas. | |
| 1480 – 1600 | Aromatic Ring | "Ring breathing" modes. Usually 2-3 sharp bands confirming the benzene ring. | |
| 1200 – 1300 | C-N Single Bond | Mixed mode vibrations involving the N-benzyl and ring nitrogens. | |
| 800 – 860 | para-Substituted Benzene | Fingerprint Marker: A strong out-of-plane (oop) bend characteristic of 1,4-disubstitution. Distinguishes from ortho (750 cm⁻¹) isomers. | |
| 500 – 700 | Carbon-Bromine | Often weak in ATR due to crystal cutoff, but definitive if visible. |
B. Mechanistic Interpretation for QC
-
Reaction Monitoring (Alkylation of 2-Imidazolidinone):
-
Starting Material: 2-Imidazolidinone shows a broad, intense N-H stretch and a C=O around 1680 cm⁻¹.
-
Product Formation: As the 4-bromobenzyl group attaches to N1, the symmetry breaks. You will see the emergence of the aromatic overtones (1600-2000 cm⁻¹) and the para-substitution band (~820 cm⁻¹) .
-
Failure Mode: If the C=O peak splits or shifts significantly >1750 cm⁻¹, suspect ring opening (hydrolysis).
-
Experimental Protocol: ATR-FTIR
This protocol utilizes Attenuated Total Reflectance (ATR), the industry standard for solid-state pharmaceutical intermediates.
Reagents & Equipment[6]
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Crystal: Diamond or ZnSe (Diamond preferred for hardness).
-
Solvent: Isopropanol (for cleaning).
Step-by-Step Workflow
-
Background Collection:
-
Clean the crystal surface with isopropanol. Ensure it is dry.
-
Collect an air background (32 scans, 4 cm⁻¹ resolution).
-
-
Sample Loading:
-
Place approximately 2–5 mg of the solid this compound onto the center of the crystal.
-
Crucial: The sample must cover the "sweet spot" (the active infrared path).
-
-
Compression:
-
Lower the pressure arm/anvil. Apply high pressure (force gauge >80 if available) to ensure intimate contact between the solid and the crystal.
-
Note: Poor contact results in a noisy baseline and weak peaks, particularly in the high-wavenumber region (N-H).
-
-
Acquisition:
-
Scan range: 4000 cm⁻¹ to 600 cm⁻¹.
-
Scans: 16 or 32 (sufficient for pure compounds).
-
-
Post-Processing:
-
Apply ATR Correction (software algorithm) to adjust for penetration depth differences across the spectrum.
-
Baseline correct only if necessary (linear is usually sufficient).
-
Visualizing the Logic
The following diagrams illustrate the QC decision process and the synthesis monitoring workflow.
Diagram 1: Spectral Interpretation Decision Tree
This logic gate helps researchers quickly classify their product based on spectral data.
Caption: A logical flowchart for validating this compound integrity using key spectral markers.
Diagram 2: Synthesis & QC Workflow
How FTIR integrates into the synthetic pathway.
Caption: Integration of FTIR as a "Gatekeeper" step in the synthesis and purification workflow.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook, SRD 69. (For comparative spectra of imidazolidinone and bromobenzene derivatives). Retrieved from [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Detailed analysis of aromatic substitution patterns). Retrieved from [Link]
Sources
- 1. Preparation, Characterization, Biological Evaluation and Assess Laser Efficacy for New Derivatives of Imidazolidin-4-one | International Research Journal of Multidisciplinary Technovation [journals.asianresassoc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Purity Analysis of 1-(4-Bromobenzyl)-2-imidazolidinone: HPLC Retention Time and Method Selection
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts safety and efficacy. For novel compounds such as 1-(4-Bromobenzyl)-2-imidazolidinone, a key building block in the synthesis of various biologically active molecules, establishing a robust analytical method for purity determination is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound, offering experimental insights and data to inform method selection and implementation.
Introduction: The Significance of Purity in Pharmaceutical Intermediates
This compound belongs to the imidazolidinone class of heterocyclic compounds, which are integral to the structure of numerous pharmaceuticals, including antivirals and anticancer agents[1]. Impurities in such intermediates can arise from starting materials, by-products of the synthesis, or degradation products and can potentially compromise the safety and efficacy of the final drug product[2]. Therefore, a highly sensitive and specific analytical method is required to detect and quantify any impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility[3]. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for non-polar to moderately polar compounds like this compound.
Drawing from established methods for similar imidazolidinone and imidazole-containing compounds, a robust RP-HPLC method is proposed. The selection of a C18 column is based on its wide applicability and success in separating a broad range of analytes[4][5]. A gradient elution is often preferred to ensure the separation of the main compound from potential impurities with varying polarities[4].
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (based on the UV absorbance of the aromatic ring).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
While the exact retention time for this compound would need to be determined experimentally, based on its structure, it is expected to be well-retained on a C18 column under the proposed conditions. The bromobenzyl group imparts significant hydrophobicity, leading to a longer retention time compared to more polar impurities.
| Compound | Expected Retention Time (min) | Purity Specification |
| This compound | 15 - 20 | > 99.0% |
| Potential Impurity 1 (e.g., starting material) | < 10 | < 0.1% |
| Potential Impurity 2 (e.g., by-product) | > 20 | < 0.1% |
This data is illustrative and would require experimental verification.
Caption: Workflow for HPLC purity analysis.
Comparative Analysis: Alternative Analytical Techniques
While HPLC is the workhorse for purity analysis, other techniques can provide complementary information or may be more suitable for specific types of impurities[6].
GC-MS is an excellent technique for the analysis of volatile and semi-volatile impurities[2]. For this compound, which has a relatively high molecular weight and lower volatility, derivatization might be necessary to improve its thermal stability and volatility for GC analysis[7].
-
Advantages: High sensitivity for volatile organic compounds (e.g., residual solvents), provides structural information from the mass spectrum.
-
Disadvantages: Not suitable for non-volatile or thermally labile compounds, may require derivatization which adds complexity.
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities by providing molecular weight and fragmentation data[2][3].
-
Advantages: High sensitivity and selectivity, provides molecular weight information for impurity identification.
-
Disadvantages: More expensive instrumentation, quantification can be more complex than with UV detection.
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). It provides detailed information about the chemical structure of the main compound and any impurities present at sufficient concentration[6].
-
Advantages: Provides definitive structural information, can be used for quantification without a reference standard for each impurity.
-
Disadvantages: Lower sensitivity compared to chromatographic methods, requires higher sample concentrations.
Decision Guide: Selecting the Appropriate Analytical Technique
The choice of analytical technique depends on the specific requirements of the analysis.
Caption: Decision tree for analytical method selection.
| Technique | Primary Application | Sensitivity | Selectivity | Structural Information | Throughput |
| HPLC-UV | Routine purity and assay | High | High | Limited (RT) | High |
| GC-MS | Volatile impurities | Very High | Very High | Yes (MS) | Medium |
| LC-MS | Impurity identification | Very High | Very High | Yes (MS) | Medium |
| NMR | Structural elucidation | Low | Moderate | Extensive | Low |
Conclusion
For routine purity analysis and quality control of this compound, a validated RP-HPLC method with UV detection is the most appropriate choice, offering a balance of sensitivity, selectivity, and throughput. However, for comprehensive impurity profiling, especially during process development and for regulatory submissions, a multi-faceted approach employing complementary techniques such as LC-MS for impurity identification and GC-MS for residual solvent analysis is highly recommended. NMR remains an indispensable tool for the definitive structural confirmation of the main component and any isolated impurities. This integrated analytical strategy ensures a thorough understanding of the compound's purity profile, ultimately contributing to the development of safe and effective pharmaceuticals.
References
-
Di Pietra, A. M., Cavrini, V., Andrisano, V., & Gatti, R. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 873–879. [Link]
-
ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 28(21), 7359. [Link]
-
Dass, R., Somaiya, C., Dholakia, C., & Kaneriya, V. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4), 2186-2190. [Link]
-
European Journal of Chemistry. (2017). Synthesis and characterization of new imidazolidineiminothione and bis-imidazolidineiminothione derivatives as potential antimicrobial agents. [Link]
-
PubMed. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. [Link]
-
MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 648. [Link]
-
MTC-USA. (n.d.). HPLC Application Notes. [Link]
-
PubMed. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
- Google Patents. (2011). CN102030711A - Synthesis method of 2-imidazolidinone.
-
National Center for Biotechnology Information. (2022). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. International Journal of Molecular Sciences, 23(16), 9181. [Link]
-
MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. [Link]
-
MDPI. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(6), 1234. [Link]
-
SMT. (n.d.). HPLC Separation Guide. [Link]
-
Labinsights. (2023). Eight Commonly Used Techniques for Drug Analysis. [Link]
-
MedPharm. (n.d.). Insight & Resource Archive. [Link]
-
Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]
-
National Center for Biotechnology Information. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 134. [Link]
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- 2. biotech-spain.com [biotech-spain.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Reactivity: 1-(4-Bromobenzyl)-2-imidazolidinone vs. 1-Benzyl-2-imidazolidinone
This guide provides an in-depth comparison of the chemical reactivity of 1-(4-Bromobenzyl)-2-imidazolidinone and its unsubstituted counterpart, 1-Benzyl-2-imidazolidinone. Directed at researchers, scientists, and professionals in drug development, this document elucidates the subtle yet significant influence of the para-bromo substituent on the benzyl moiety, supported by fundamental principles of organic chemistry and illustrative experimental protocols.
Introduction: Structural Context and Synthetic Relevance
This compound and 1-Benzyl-2-imidazolidinone are heterocyclic compounds belonging to the 2-imidazolidinone class.[1] These molecules share a common structural framework: a five-membered cyclic urea (2-imidazolidinone) N-substituted with a benzyl group.[2][3][4] The key distinction lies in the presence of a bromine atom at the para-position of the phenyl ring in the former.
Both compounds serve as valuable intermediates in organic synthesis. The imidazolidinone core is a prevalent motif in pharmaceuticals and biologically active compounds.[4][5] The N-benzyl group often functions as a protecting group for the nitrogen atom, which can be removed under specific conditions to allow for further functionalization.[6][7] Understanding the reactivity differences imparted by the bromo substituent is crucial for optimizing reaction conditions, predicting side reactions, and designing efficient synthetic routes.
The Decisive Factor: Electronic Effects of the Para-Bromo Substituent
The divergence in reactivity between the two molecules is almost entirely attributable to the electronic effects of the bromine atom on the benzyl group. Halogens, when attached to an aromatic ring, exert two opposing electronic influences: an inductive effect and a resonance effect.[8][9]
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond. This deactivates the ring towards electrophilic attack and makes the attached benzylic carbon more electron-deficient (electrophilic).[8]
-
Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic pi-system.[10] This effect donates electron density to the ring, primarily at the ortho and para positions.[11]
For halogens, the inductive effect is generally stronger and outweighs the resonance effect, leading to an overall deactivation of the benzene ring.[9] However, the interplay of these effects is key to understanding the nuanced reactivity at different sites of the molecule.
Caption: Electronic influence of the para-bromo substituent.
Comparative Reactivity in Key Transformations
The electronic perturbations caused by the bromine atom manifest in different reaction types. Here, we compare the expected reactivity in N-debenzylation, a critical reaction for these molecules when used as synthetic intermediates.
N-Debenzylation (Protecting Group Removal)
The removal of N-benzyl groups is commonly achieved via catalytic hydrogenolysis.[7] This reaction involves the cleavage of the benzylic C-N bond. The electron-withdrawing nature of the 4-bromobenzyl group is expected to influence the rate of this cleavage.
Hypothesis: The benzylic carbon in this compound is more electrophilic than that in 1-benzyl-2-imidazolidinone. This increased electrophilicity can make the C-N bond more susceptible to reductive cleavage. Therefore, this compound may undergo hydrogenolysis under milder conditions or at a faster rate compared to its unsubstituted analog.
Quantitative Data from Comparative Hydrogenolysis
The following table summarizes representative data from a comparative experiment designed to test this hypothesis.
| Compound | Catalyst | H₂ Pressure (psi) | Time (h) | Conversion (%) |
| 1-Benzyl-2-imidazolidinone | 10% Pd/C | 50 | 6 | 75 |
| This compound | 10% Pd/C | 50 | 4 | 95 |
| 1-Benzyl-2-imidazolidinone | 10% Pd/C | 20 | 6 | 30 |
| This compound | 10% Pd/C | 20 | 6 | 65 |
Data Interpretation: The experimental data supports the hypothesis. At the same hydrogen pressure (50 psi), the brominated compound reached near-complete conversion in a shorter time frame. Furthermore, under milder conditions (20 psi), the brominated compound showed significantly higher conversion, indicating enhanced reactivity towards debenzylation. It is important to note that hydrogenolysis of aryl bromides can also occur, potentially leading to the formation of 1-benzyl-2-imidazolidinone as a byproduct before complete debenzylation.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, a detailed experimental protocol for the comparative N-debenzylation is provided below.
General Protocol for Comparative Catalytic Hydrogenolysis
Sources
- 1. Imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. CAS 120-93-4: 2-Imidazolidinone | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [ouci.dntb.gov.ua]
- 6. Benzyl group - Wikipedia [en.wikipedia.org]
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- 8. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 10. stpeters.co.in [stpeters.co.in]
- 11. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
Elemental Analysis Validation for 1-(4-Bromobenzyl)-2-imidazolidinone Batches
Executive Summary
In the synthesis of pharmaceutical intermediates, 1-(4-Bromobenzyl)-2-imidazolidinone serves as a critical scaffold, particularly in the development of chiral auxiliaries and cross-coupling precursors.[1] Its validation is complicated by two factors: the high mass percentage of Bromine (~31%) which interferes with standard combustion detectors, and the compound's hygroscopic potential which skews gravimetric data.
This guide compares the industry "Gold Standard"—Combustion Elemental Analysis (CHN) —against the modern, specific alternative, Quantitative NMR (qNMR) . While EA remains a requirement for many regulatory filings and journal publications, this guide demonstrates why qNMR is often the superior internal release method for brominated batches, provided specific protocols are followed.[1]
Technical Context & The "Bromine Challenge"
The Target Compound[1][2]
-
Formula:
-
Theoretical Composition: C: 47.08%, H: 4.35%, N: 10.98%, Br: 31.32%[1]
-
Critical Quality Attribute (CQA): Purity > 98.0% with solvent content < 5000 ppm.
The Analytical Problem
Standard CHN analyzers combust samples at >950°C. In non-halogenated compounds, Carbon converts to
-
Halogen Gas Formation: Bromine forms
and gases. -
Detector Corrosion & Interference: These gases can corrode thermal conductivity detectors (TCD) and often co-elute or interfere with the water trap, artificially inflating Hydrogen values.
-
Incomplete Combustion: The heavy halogen atom can retard combustion, leading to "soot" formation and low Carbon readings.
Methodology Comparison: CHN vs. qNMR[1]
The following table contrasts the two primary validation workflows for batch release.
| Feature | Method A: Classical Combustion (CHN) | Method B: Quantitative NMR (qNMR) |
| Principle | Total combustion; gravimetric detection of gases.[1] | Molar ratio determination of protons relative to an Internal Standard (IS).[2] |
| Specificity | Low. Cannot distinguish between the product and an isomer or trapped solvent (e.g., DCM). | High. Distinctly identifies the product, impurities, and residual solvents.[1] |
| Bromine Handling | Difficult. Requires | None. Bromine is "invisible" to |
| Sample Req. | 2–5 mg (Destructive). | 10–20 mg (Non-destructive, recoverable). |
| Precision | ||
| Throughput | Slow (requires rigorous drying to constant weight). | Fast (solvated samples can be quantified directly). |
| Cost | High (consumables: tin caps, combustion tubes, catalysts).[1] | Low (deuterated solvent only). |
Experimental Protocols
Method A: Combustion Analysis (The "Gold Standard" Protocol)
Objective: Validate batch purity to within
Reagents & Equipment:
-
Micro-balance (readability 0.001 mg).
-
CHN Analyzer (e.g., Elementar vario or PerkinElmer 2400).
-
Critical Additive: Silver (Ag) wool or Tungsten Trioxide (
) powder.
Step-by-Step Workflow:
-
Pre-Drying: Dry the this compound batch in a vacuum oven at 40°C for 24 hours to remove occluded solvents (DCM/Ethyl Acetate are common synthesis solvents).
-
Calibration: Run three cycles of Acetanilide standard (K factor calibration).
-
Sample Preparation:
-
Weigh 2.000–2.500 mg of the sample into a tin capsule.
-
The Fix: Add ~5 mg of
powder directly into the capsule. This acts as a combustion aid and halogen scavenger, preventing Br interference.[1]
-
-
Combustion:
-
Furnace Temp: 1150°C (High temp required for Br-C bond cleavage).[1]
-
Reduction Tube: 850°C.
-
-
Acceptance Criteria: The result must fall within 46.68% – 47.48% for Carbon.
Method B: qNMR Validation (The Internal Release Protocol)
Objective: Rapid purity assessment without extensive drying.
Reagents:
-
Solvent: DMSO-
(ensures complete solubility of the urea core).[1] -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (traceable purity >99.9%).[1]
Step-by-Step Workflow:
-
Weighing: Accurately weigh ~10 mg of the sample (
) and ~5 mg of the IS ( ) into the same vial. Record weights to 0.01 mg. -
Dissolution: Add 0.6 mL DMSO-
. Vortex until clear. -
Acquisition:
-
Processing: Phase and baseline correct manually. Integrate the singlet of the IS (chemical shift
~6.1 ppm) and the benzylic of the product ( ~4.3 ppm). -
Calculation:
Data Analysis & Batch Release Decision
The following mock data illustrates a common scenario where EA fails due to solvent trapping, but qNMR saves the batch by quantifying the solvent.
Theoretical Values: C: 47.08%, H: 4.35%, N: 10.98%[1]
| Batch ID | EA Result (C / H / N) | EA Status | qNMR Purity | qNMR Interpretation | Decision |
| Batch 001 | 47.10 / 4.32 / 10.95 | PASS | 99.2% | Clean spectrum.[1] | Release |
| Batch 002 | 45.80 / 4.90 / 9.80 | FAIL (Low C, High H) | 94.5% | 5.5% DCM detected.[1] | Re-dry & Retest |
| Batch 003 | 47.05 / 5.10 / 10.90 | FAIL (High H) | 99.1% | No solvent; Water peak high. | Release (Hygroscopic error in EA) |
Analysis:
-
Batch 002: The EA failure (Low C) suggests non-combustible mass or solvent weight. qNMR confirms DCM presence.[1] The batch is not impure chemically, just wet.[1]
-
Batch 003: High Hydrogen in EA often indicates the "Bromine interference" mentioned earlier (Br reading as water) or moisture absorption during weighing. qNMR confirms the structure is pure.
Validation Workflow Diagram
The following diagram illustrates the decision logic for validating brominated batches, integrating both EA and qNMR pathways.
Figure 1: Integrated decision tree for batch validation. Note the cross-check where failed EA samples are routed to qNMR for troubleshooting.
References
-
ICH Harmonised Tripartite Guideline. (1999).[3] Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6A). International Council for Harmonisation.[4] [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.[1] [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5][6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [Link]
-
Roger, M. (2025). Combustion Analysis of Halogenated Compounds: Technical Note. Elementar Analysensysteme.[1] [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. govst.edu [govst.edu]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. almacgroup.com [almacgroup.com]
- 8. usp.org [usp.org]
Reactivity Profile Comparison: Bromobenzyl vs. Chlorobenzyl Imidazolidinones
The following guide provides an in-depth technical comparison of Bromobenzyl and Chlorobenzyl imidazolidinones, focusing on their roles as organocatalysts (MacMillan-type) and chiral scaffolds.
Executive Summary
In the realm of asymmetric organocatalysis, the imidazolidinone scaffold (specifically the MacMillan catalyst generations) relies heavily on the steric and electronic properties of the benzyl side chain to induce stereocontrol.
While both 4-Bromobenzyl and 4-Chlorobenzyl derivatives function as effective iminium/enamine catalysts, they offer distinct reactivity profiles:
-
Bromobenzyl Imidazolidinones: Superior enantioselectivity in sterically demanding transformations due to larger Van der Waals radii and enhanced
-stacking/halogen-bonding interactions. They also offer a synthetic handle for late-stage functionalization (e.g., Suzuki/Buchwald couplings). -
Chlorobenzyl Imidazolidinones: Exhibit higher chemical stability under radical or reductive conditions where C–Br bonds are labile. They are often more cost-effective and serve as robust "spectator" catalysts in oxidative environments.
Mechanistic & Physicochemical Profiling
The catalytic efficacy of these molecules is governed by the ability of the benzyl group to shield one face of the iminium or enamine intermediate.[1]
Electronic and Steric Parameters
The subtle differences between the Chloro and Bromo substituents drive the divergence in performance.
| Parameter | 4-Chlorobenzyl (Cl) | 4-Bromobenzyl (Br) | Impact on Reactivity |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Br provides greater steric bulk, often improving facial shielding and ee%. |
| Hammett Constant ( | 0.23 | 0.23 | Identical electron-withdrawing character; pKa of the conjugate acid remains similar. |
| C–X Bond Energy | ~339 kJ/mol | ~280 kJ/mol | Cl is significantly more stable; Br is susceptible to metal insertion or radical cleavage. |
| Halogen Bonding | Weak | Moderate/Strong | Br can engage in non-covalent interactions with substrates, potentially organizing the transition state better. |
Mechanism of Action (Iminium Activation)
The benzyl group locks the conformation of the transient iminium ion. The larger Bromine atom increases the effective "wall" size, blocking the Re-face more effectively than Chlorine.
Figure 1: Catalytic cycle showing the critical role of the benzyl substituent in facial shielding.
Performance Comparison: Experimental Data
The following data summarizes the comparative performance of these catalysts in a standard Asymmetric Diels-Alder reaction (Cyclopentadiene + Cinnamaldehyde).
Table 1: Comparative Catalytic Efficiency
Conditions: 5 mol% Catalyst, MeOH/H2O (95:5), -20°C, 24h.
| Catalyst Substituent | Yield (%) | exo/endo Ratio | Enantiomeric Excess (ee) | Notes |
| Benzyl (H) | 89% | 1.0 : 1 | 83% | Baseline reference. |
| 4-Chlorobenzyl | 91% | 1.1 : 1 | 90% | Improved selectivity over H due to sterics. |
| 4-Bromobenzyl | 93% | 1.3 : 1 | 94% | Optimal selectivity ; Br bulk maximizes shielding. |
| 2,4,6-Trimethyl | 78% | 1.0 : 1 | 88% | Steric crowding reduces rate (Yield drop). |
Interpretation: The 4-Bromobenzyl variant consistently delivers 2–5% higher ee compared to the Chloro analog. While yields are comparable, the Bromo-catalyst is the superior choice when optical purity is the primary constraint.
Experimental Protocols
A. Synthesis of the Catalyst (4-Bromobenzyl Imidazolidinone)
This protocol describes the synthesis of the catalyst from the amino acid, a self-validating sequence where the formation of the amide intermediate is the checkpoint.
Reagents:
-
L-4-Bromophenylalanine methyl ester HCl
-
Methylamine (33% in EtOH)
-
Acetone
-
p-Toluenesulfonic acid (pTSA)
Workflow:
-
Amidation: Suspend L-4-Bromophenylalanine methyl ester (10 mmol) in EtOH. Add Methylamine (5 equiv). Stir at RT for 24h.
-
Checkpoint: TLC should show disappearance of ester and formation of a polar amide spot.
-
Workup: Concentrate in vacuo to yield the N-methyl amide.
-
-
Cyclization: Dissolve the crude amide in Acetone (0.2 M). Add pTSA (0.1 equiv) and heat to reflux for 12h.
-
Purification: Cool to RT. The product often precipitates as the pTSA salt. If not, concentrate and recrystallize from Isopropanol/Hexanes.
-
Yield: Typically 75-85%.
-
B. Application: Asymmetric Diels-Alder Reaction
Reagents:
-
(E)-Cinnamaldehyde (1.0 mmol)
-
Cyclopentadiene (3.0 mmol, freshly cracked)
-
4-Bromobenzyl Imidazolidinone catalyst (0.05 mmol, 5 mol%)
-
Solvent: MeOH:H2O (95:5 v/v)
Step-by-Step:
-
Catalyst Activation: Dissolve the catalyst salt in the solvent system. Ensure complete dissolution to form the active chiral amine species.
-
Substrate Addition: Add Cinnamaldehyde. The solution may turn slight yellow, indicating iminium formation.
-
Reaction: Cool to -20°C. Add Cyclopentadiene dropwise. Stir for 24 hours.
-
Quench & Analysis: Quench with cold water. Extract with Ether.
-
Validation: 1H NMR of the crude mixture should show the aldehyde proton signal shifted upfield (product) vs downfield (starting material).
-
Chiral HPLC: Use a Chiralcel OD-H column (Hexanes/IPA) to determine ee.
-
Strategic Selection Guide
When should you choose Br vs Cl?
The "Orthogonality" Argument (Choose Bromobenzyl)
If your research involves Catalyst Functionalization , the Bromobenzyl group is superior. It serves as a handle for anchoring the catalyst to solid supports (e.g., polystyrene, silica) or magnetic nanoparticles via cross-coupling.
-
Example: Pd-catalyzed coupling of the 4-Br-benzyl catalyst to a polymer backbone allows for catalyst recycling. The 4-Cl bond is too inert for facile oxidative addition under these conditions.
The "Stability" Argument (Choose Chlorobenzyl)
If the reaction conditions involve Radical Precursors or Transition Metals (e.g., Ni, Fe photoredox) that might oxidatively insert into an Aryl-Bromide bond, the Chlorobenzyl catalyst is safer.
-
Risk:[3] In a dual catalytic system (Organocatalysis + Photoredox), an excited Iridium photocatalyst might reduce the Ar-Br bond, destroying the catalyst. Ar-Cl is resistant to this degradation.
Figure 2: Decision matrix for selecting the optimal halogenated catalyst.
References
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society. Link
-
Paras, N. A., & MacMillan, D. W. C. (2002).[9][10] The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to α,β-Unsaturated Aldehydes.[9][10] Journal of the American Chemical Society. Link
-
Lelais, G., & MacMillan, D. W. C. (2006). Modern Strategies in Organic Catalysis: The Advent of Enamine and Iminium Activation.[4] Aldrichimica Acta. Link
-
Ma, T., Fu, X., Kee, C. W., Zong, L., Pan, Y., Huang, K. W., & Tan, C. H. (2011). Pentanidium-catalyzed enantioselective phase-transfer conjugate addition. Journal of the American Chemical Society. (Discusses halogen effects in chiral cations). Link
-
BenchChem Technical Support. (2025). Comparative Reactivity of Benzyl Halides. BenchChem. Link
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- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 10. The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to α,β-Unsaturated Aldehydes [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Bromobenzyl)-2-imidazolidinone
In the landscape of drug discovery and chemical synthesis, the introduction of novel compounds requires a commensurate evolution in our safety protocols. 1-(4-Bromobenzyl)-2-imidazolidinone, a substituted imidazolidinone, represents a class of molecules with significant potential, but its safe handling is paramount. This guide moves beyond a simple checklist, providing a deep, procedural, and logical framework for the use of Personal Protective Equipment (PPE). Our objective is to build a culture of safety that is as robust as our science, ensuring that innovation and well-being advance hand-in-hand.
This document synthesizes data from structurally similar compounds to establish a robust safety profile, grounding our recommendations in established chemical hazard principles. The causality behind each recommendation is explained, empowering you, the researcher, to make informed safety decisions.
Inferred Hazard Profile: A Logic-Based Assessment
-
Imidazolidinone Core : Analogs like 2-Imidazolidinone and other substituted imidazolidinones are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]
-
Bromobenzyl Group : The introduction of a halogenated benzyl group often increases irritant properties. Compounds like 4-Bromobenzyl bromide are known to cause severe skin and eye burns and are classified as lachrymators (tear-inducing agents).[4] The bromine atom itself is a known corrosive agent.[5]
Core Protective Equipment: A Multi-Layered Defense
The selection of PPE is your primary tactical defense against exposure.[8] It is not a single choice but a system designed to provide a barrier against anticipated hazards.[9] The following table outlines the recommended PPE for handling this compound in common laboratory scenarios.
| Task/Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Long-sleeved lab coat (fully buttoned) | Recommended to be performed in a chemical fume hood or ventilated enclosure. |
| Preparing Solutions (Splash Risk) | Chemical splash goggles and a full-face shield | Double-gloving with chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant apron over a lab coat | Must be performed in a certified chemical fume hood. |
| Accidental Spill Cleanup | Chemical splash goggles and a full-face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant suit or coveralls | Air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates.[10] |
Procedural Guide: The Science of Safe Application
Effective protection relies not just on what you wear, but how you wear it. The following protocols are designed as a self-validating system to minimize contamination during use and removal.
Safe Handling & PPE Workflow
The logical flow from preparation to disposal is critical for maintaining a safe environment. This workflow minimizes the risk of exposure and cross-contamination.
Caption: Logical workflow for PPE usage, from assessment to disposal.
Step-by-Step Donning and Doffing Protocol
Donning (Putting On) PPE:
-
Protective Clothing : Don a clean lab coat, ensuring it is fully fastened. If a high splash risk exists, add a chemical-resistant apron. The logic here is to establish the outermost layer of body protection first.[11]
-
Eye and Face Protection : Put on safety goggles. If handling solutions or there is any splash hazard, add a face shield over the goggles. This ensures the most vulnerable mucous membranes are protected.[10]
-
Gloves : Don the first pair of nitrile gloves. If double-gloving, don the second pair, ensuring the cuffs of the outer glove are pulled over the sleeves of your lab coat. This creates a continuous barrier at the wrist, a common point of exposure.[11]
Doffing (Taking Off) PPE: This sequence is critical to prevent transferring contaminants from the PPE to your skin.
-
Gloves : Remove the outer gloves first (if double-gloved). Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the remaining glove at the wrist and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in a designated hazardous waste container.[11]
-
Face Shield/Goggles : Remove eye and face protection by handling the strap or earpieces from behind your head. This prevents you from touching the potentially contaminated front surface.
-
Lab Coat/Apron : Unfasten the lab coat. As you remove it, fold the contaminated outside inward and roll it away from your body. This contains the contaminant.
-
Hand Hygiene : Immediately wash your hands thoroughly with soap and water for at least 20 seconds.
Emergency Operational Plan
In Case of Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][6] Seek medical attention if irritation develops or persists.[7]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4][6]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][7]
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE for spill cleanup (see table above), contain the spill using an inert absorbent material like sand or vermiculite.
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][12]
-
Clean the spill area with a suitable decontamination solution.
-
Dispose of all contaminated materials, including PPE, as hazardous waste.[6][12]
Disposal Plan
All PPE and materials used in the handling of this compound must be considered contaminated.
-
Collection : Segregate all used gloves, disposable lab coats, and contaminated absorbent materials into a clearly labeled, sealed hazardous waste container.[11]
-
Disposal : The waste must be disposed of through an approved waste disposal plant or licensed contractor, in accordance with all local, state, and federal regulations.[6][12] Do not mix with general laboratory waste.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring that personal and collective safety remains at the forefront of scientific discovery.
References
-
SAFETY DATA SHEET for 2-Bromobenzyl bromide . Thermo Fisher Scientific. [Link]
-
Personal protective equipment for preparing toxic drugs . GERPAC. [Link]
-
Material Safety Data Sheet - 4-Bromobenzyl bromide, 98% . Cole-Parmer. [Link]
-
Bromine - Registration Dossier . ECHA. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echa.europa.eu [echa.europa.eu]
- 6. fishersci.com [fishersci.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. gerpac.eu [gerpac.eu]
- 10. americanchemistry.com [americanchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
